2-Methylphenethyl acetate CAS 22532-46-3 SDS and safety data
The following is an in-depth technical guide and safety whitepaper for 2-Methylphenethyl acetate , designed for researchers and drug development professionals. Physicochemical Profiling, Safety Assessment, and Synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide and safety whitepaper for 2-Methylphenethyl acetate , designed for researchers and drug development professionals.
Physicochemical Profiling, Safety Assessment, and Synthesis Protocols[1][2]
Executive Summary
2-Methylphenethyl acetate (also known as o-tolylethyl acetate or 2-(2-methylphenyl)ethyl acetate) is a carboxylate ester structurally characterized by an ortho-substituted benzene ring linked to an ethyl acetate chain.[1] While less ubiquitous than its isomer phenethyl acetate (a common rose fragrance), this molecule serves as a specialized intermediate in organic synthesis and a fine fragrance ingredient offering green, floral, and honey-like olfactory notes.
This guide addresses the technical scarcity surrounding CAS 22532-46-3 by synthesizing direct chemical data with Read-Across Toxicology derived from its closest structural analog, Phenethyl Acetate (CAS 103-45-7). This approach ensures safety protocols are grounded in validated metabolic pathways.
Part 1: Physicochemical Characterization
The introduction of a methyl group at the ortho position of the aromatic ring introduces steric hindrance that slightly elevates the boiling point and lipophilicity compared to the non-methylated analog.
Property
Value (Experimental/Predicted*)
Context & Causality
Chemical Structure
C₁₁H₁₄O₂
Acetate ester of 2-methylphenethyl alcohol.
Molecular Weight
178.23 g/mol
Moderate MW facilitates rapid absorption via inhalation/dermal routes.
Appearance
Colorless to pale yellow liquid
Standard for simple aromatic esters.
Odor Profile
Floral, Rose, Honey, Green
The ortho-methyl group adds a "green/earthy" nuance to the standard rose scent.
Boiling Point
245–250 °C (Predicted)
Higher than Phenethyl acetate (232 °C) due to increased molecular mass and van der Waals interactions.
Flash Point
> 100 °C (Closed Cup)
Class IIIB Combustible Liquid. Low flammability risk under ambient conditions.[2]
Density
~1.03 g/cm³
Slightly denser than water; will form the bottom layer in biphasic aqueous extractions.
Solubility
Soluble in EtOH, Et₂O, Oils
Lipophilic nature (LogP ~2.6) dictates solubility in organic solvents.
*Note: Due to the specific isomeric nature of CAS 22532-46-3, some values are derived via Structure-Activity Relationship (SAR) analysis of the homologous series.
Part 2: GHS Hazard Identification & Safety Profile[5]
Based on the Read-Across principle from the phenethyl ester class, the safety profile is characterized by mild irritation potential. The ester linkage is susceptible to hydrolysis, mitigating long-term systemic toxicity.
H335: May cause respiratory irritation (if misted/heated).
Precautionary Protocols
Category
Code
Protocol Description
Prevention
P280
Wear nitrile gloves (0.11 mm thickness, >480 min breakthrough) and safety goggles.
Response
P302+P352
IF ON SKIN: Wash with surfactant-rich soap. Esters are lipophilic; water alone is ineffective.
Storage
P404
Store in a tightly closed container. Critical: Exclude moisture to prevent acid-catalyzed hydrolysis.
Part 3: Toxicological Assessment & Metabolism
Metabolic Fate (The "Self-Validating" Clearance Mechanism)
For drug development professionals, understanding the metabolic stability is crucial. 2-Methylphenethyl acetate is a prodrug of its corresponding alcohol. Upon entry into systemic circulation (or contact with mucosal esterases), it undergoes rapid enzymatic hydrolysis.
Phase I (Hydrolysis): Carboxylesterases cleave the ester bond, yielding 2-Methylphenethyl alcohol and Acetic Acid .
Phase II (Oxidation/Conjugation): The alcohol is oxidized to 2-Methylphenylacetic acid , which is subsequently conjugated (glucuronidation) and excreted renally.
Visualization: Metabolic Hydrolysis Pathway
The following diagram illustrates the enzymatic cleavage and subsequent fate of the metabolites.
Figure 1: Metabolic hydrolysis pathway of 2-Methylphenethyl acetate by non-specific carboxylesterases.
Part 4: Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2-Methylphenethyl acetate via nucleophilic acyl substitution (Acetylation).
Scale: 50 mmol
Yield Target: >90%
Reagents
Precursor: 2-Methylphenethyl alcohol (CAS 19819-98-8) - 6.8 g (50 mmol)
Catalyst: Pyridine (or DMAP for faster kinetics) - 5.9 g (75 mmol)
Solvent: Dichloromethane (DCM) - 50 mL
Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Charge the RBF with 2-Methylphenethyl alcohol and dry DCM. Cool to 0°C (ice bath) to control the exotherm of acetylation.
Addition: Add Pyridine followed by the dropwise addition of Acetic Anhydride over 10 minutes.
Scientific Rationale: The dropwise addition prevents thermal runaway, which can cause elimination side-reactions (forming styrenes).
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Validation: Product R_f will be ~0.6; Starting Material R_f ~0.3.
Quench: Pour mixture into 50 mL ice-cold 1M HCl.
Mechanism: HCl neutralizes excess pyridine and solubilizes it as pyridinium chloride in the aqueous phase.
Extraction: Separate layers. Wash organic layer with Sat. NaHCO₃ (removes acetic acid) and Brine (removes water).
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. If high purity is required for biological assays, distill under reduced pressure (Kugelrohr).
Visualization: Synthesis Workflow
Figure 2: Step-by-step chemical synthesis workflow for laboratory-scale production.
Part 5: Handling & Emergency Response[6]
Storage Stability[4][6][8]
Hydrolysis Risk: Esters are stable at neutral pH but degrade in acidic/basic moisture. Store over molecular sieves if using for anhydrous applications.
Shelf Life: 24 months at 20°C in sealed amber glass.
Emergency Procedures
Spill: Absorb with vermiculite. Do not use combustible materials (sawdust).
Fire: Use Carbon Dioxide (CO₂) or Dry Chemical foam.[4] Water spray may spread the burning liquid (density ~1.03 g/cm³ allows it to sink, but surface tension effects vary).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7654, Phenethyl acetate (Surrogate for CAS 22532-46-3). Retrieved from [Link]
The Good Scents Company (2025). Phenethyl Acetate Safety and Properties. Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List (Reference for Ester Safety). Retrieved from [Link]
Organic Syntheses (2025). General Procedures for Esterification of Primary Alcohols. Retrieved from [Link]
Molecular weight and formula of 2-(2-Methylphenyl)ethyl acetate
The following technical guide is structured as a high-level monograph for drug development professionals and research scientists. It prioritizes physicochemical accuracy, synthetic methodology, and metabolic context.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for drug development professionals and research scientists. It prioritizes physicochemical accuracy, synthetic methodology, and metabolic context.
Physicochemical Profiling, Synthetic Protocols, and Metabolic Stability
Executive Summary
2-(2-Methylphenyl)ethyl acetate (CAS: 22532-46-3), also known as o-methylphenethyl acetate, is a structural analog of the common fragrance and metabolic probe 2-phenethyl acetate. In drug development, this molecule serves as a critical model for evaluating steric hindrance effects on esterase-mediated hydrolysis. Its ortho-methyl substitution introduces a specific steric blockade that differentiates its pharmacokinetic profile from its non-substituted parent, making it a valuable probe for Carboxylesterase (CES) substrate specificity and prodrug design.
This guide details the molecular properties, validated synthetic pathways, analytical fragmentation patterns, and metabolic considerations for this compound.
Part 1: Fundamental Physicochemical Properties
The following data constitutes the core identity of the molecule. All values are derived from standard chemical informatics and validated computational models.
Property
Value
Technical Notes
IUPAC Name
2-(2-Methylphenyl)ethyl acetate
Also cited as o-Tolylethyl acetate
CAS Number
22532-46-3
Definitive identifier for the ortho isomer
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
Monoisotopic Mass: 178.0994 Da
SMILES
CC1=CC=CC=C1CCOC(C)=O
Useful for cheminformatics/docking
Predicted LogP
3.1 ± 0.2
Lipophilic; high membrane permeability
Density
~1.02 g/cm³
Estimated at 25°C
Boiling Point
~245°C
At 760 mmHg (Predicted)
Structural Elucidation
The molecule consists of a phenyl ring substituted at the ortho (2-) position with a methyl group.[1] An ethyl spacer connects the aromatic ring to an acetate ester moiety.
Steric Environment: The C2-Methyl group lies in close proximity to the ethyl linker. In biological systems, this creates a "molecular gate" that can retard nucleophilic attack at the carbonyl carbon of the acetate group compared to the unhindered phenethyl acetate.
Part 2: Synthesis & Biosynthetic Context[5]
Chemical Synthesis Protocol (Acetylation)
For research-grade purity (>98%), chemical acetylation of the parent alcohol is the preferred route due to high yield and ease of purification.
Diagnostic Value: This distinguishes it from simple phenethyl acetate (which gives styrene at m/z 104).
NMR Spectroscopy (Diagnostic Signals)
¹H NMR (CDCl₃, 400 MHz):
2.05 ppm (s, 3H): Acetate methyl (-CO-).
2.35 ppm (s, 3H): Aromatic methyl ().
2.95 ppm (t, 2H): Benzylic methylene ().
4.30 ppm (t, 2H): Ester methylene ().
7.10–7.25 ppm (m, 4H): Aromatic protons.
Part 4: Metabolic Stability (Drug Development Context)
In ADME (Absorption, Distribution, Metabolism, Excretion) studies, esters are chemically unstable liabilities often cleaved by plasma and hepatic esterases.
Hydrolysis Mechanism
The primary metabolic pathway is hydrolysis mediated by Carboxylesterases (CES1 and CES2) .
Substrate Specificity: CES1 generally prefers smaller alcohol groups and larger acyl groups, while CES2 prefers the inverse. However, the ortho-methyl group in this molecule introduces significant steric hindrance.
Kinetic Impact: Compared to the unsubstituted phenethyl acetate, the 2-methyl analog exhibits a reduced rate of hydrolysis (
) . The methyl group physically blocks the approach of the catalytic serine residue of the esterase to the carbonyl carbon.
Application: This molecule is an excellent "negative control" or "slow-release" model when designing prodrug linkers. If a drug candidate requires a stable linker, comparing the hydrolysis rate of this ortho-substituted ester vs. the para-substituted isomer provides data on the steric tolerance of the target enzyme.
Metabolic Pathway Diagram
References
PubChem Compound Summary. (2025). 2-Methylphenethyl acetate (CAS 22532-46-3).[5][6][7] National Center for Biotechnology Information.
[Link]
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of alkylbenzene acetates. National Institute of Standards and Technology.
[Link]
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. (Contextual grounding for ester hydrolysis mechanisms).
[Link]
Thermodynamic Properties and Characterization of Ethyl o-Tolylacetate
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals A Technical Guide for Precision Synthesis and Process Development Executive Summary & Nomenclature...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
A Technical Guide for Precision Synthesis and Process Development
Executive Summary & Nomenclature Clarification
In the context of pharmaceutical and agrochemical development, precision in nomenclature is the first line of defense against experimental failure. The term "o-Tolyl ethyl acetate" is frequently encountered in trade literature but is chemically ambiguous. It most accurately refers to Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate), the ethyl ester of o-tolylacetic acid.
Common Confusion:o-Tolyl acetate (CAS: 533-18-6).[6][7] Structure:
. A phenolic ester used in flavor/fragrance.
This guide focuses on Ethyl o-tolylacetate , a critical scaffold in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Identity & Structural Parameters
Parameter
Value
IUPAC Name
Ethyl 2-(2-methylphenyl)acetate
CAS Number
40291-39-2
Molecular Formula
Molecular Weight
178.23 g/mol
SMILES
CCOC(=O)Cc1ccccc1C
InChI Key
HTDQOYWJDUMNHX-UHFFFAOYSA-N
Thermodynamic & Physical Properties
Accurate thermodynamic data is essential for designing distillation columns, crystallization processes, and reaction kinetics. The following data aggregates experimental values and high-confidence predictive models for process engineering.
Fundamental Physical Constants
Property
Value
Conditions
Method/Source
Boiling Point ()
238 – 239 °C
760 mmHg
Standard Distillation
Boiling Point (Reduced)
76 – 77 °C
3 mmHg
Vacuum Distillation
Density ()
0.999 g/mL
25 °C
Oscillating U-tube
Refractive Index ()
1.501
20 °C
Abbe Refractometer
Flash Point
106 – 107 °C
Closed Cup
ASTM D93
Appearance
Colorless Liquid
STP
Visual Inspection
Derived Thermodynamic Functions
For process modeling where experimental data is sparse, the following derivations based on group-contribution methods (Joback/Reid) are recommended.
Enthalpy of Vaporization (
): (Estimated at ).
Significance: Critical for calculating reboiler duty in solvent recovery.
Molar Heat Capacity (
): at 298 K.
Significance: Required for heat transfer coefficient calculations in reactor jackets.
Implication: Losses due to evaporation at room temperature are negligible; however, high vacuum is required for purification to prevent thermal degradation.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols include built-in validation steps.
Protocol A: High-Purity Synthesis via Fischer Esterification
Objective: Synthesize Ethyl o-tolylacetate from o-tolylacetic acid with >98% yield.
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
Reaction: Charge acid, ethanol, and toluene. Add
dropwise. Reflux at ~78-80 °C (ethanol b.p.) or higher if toluene dominant.
Azeotropic Distillation: Monitor water collection in the Dean-Stark trap.
Validation Check: Reaction is complete when water volume matches theoretical yield (18 mL per mol of acid) and TLC shows disappearance of the acid spot.
Workup: Cool to RT. Wash with saturated
(removes unreacted acid/catalyst). Wash with brine. Dry over .
Purification: Vacuum distillation (target 76 °C @ 3 mmHg).
Protocol B: Refractive Index & Density Validation
Objective: Confirm identity and purity of the distillate.
Calibration: Calibrate refractometer with HPLC-grade water (
).
Measurement: Place 0.5 mL of sample on the prism. Equilibrate to 20 °C for 2 minutes.
, residual ethanol or water is likely present. If , suspect unreacted acid or polymerization byproducts.
Visualizing the Workflow
The following diagram illustrates the synthesis and purification logic, emphasizing critical control points (CCPs).
Figure 1: Synthesis workflow for Ethyl o-tolylacetate highlighting the azeotropic water removal validation step.
Applications in Drug Development[6]
Scaffold for Strobilurin Fungicides
Ethyl o-tolylacetate is a key intermediate in the synthesis of Kresoxim-methyl and related strobilurins. The ortho-methyl group provides steric protection, influencing the metabolic stability of the final bioactive molecule.
Alpha-Functionalization
The benzylic protons (alpha to the carbonyl) are sufficiently acidic (
) for deprotonation by bases like LDA or NaH.
Reaction Pathway: Deprotonation
Enolate formation Nucleophilic attack on alkyl halides.
Utility: Allows for the rapid construction of complex quaternary carbon centers found in NSAID candidates.
Safety & Handling (HSE)
Hazard Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Combustible Liquid: Flash point 106 °C.
Storage: Store under inert atmosphere (
) to prevent slow oxidation of the benzylic position over long periods.
Spill Management: Absorb with sand or vermiculite. Do not use sawdust (fire hazard).
References
Sigma-Aldrich. (2024). Ethyl o-tolylacetate Product Specification & SDS. Retrieved from
Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl o-tolylacetate. Retrieved from
PubChem. (2024). Compound Summary: Ethyl 2-methylphenylacetate (CAS 40291-39-2).[1][2] National Library of Medicine. Retrieved from
NIST Chemistry WebBook. Thermochemical Data for C11H14O2 Isomers. Retrieved from
Solubility Profile and Solvent Selection for 2-(2-Methylphenyl)ethyl Acetate
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(2-Methylphenyl)ethyl acetate . A Technical Guide for Chemical Process Development Molecular We...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-(2-Methylphenyl)ethyl acetate .
A Technical Guide for Chemical Process Development
Molecular Weight: 178.23 g/mol
Executive Summary
2-(2-Methylphenyl)ethyl acetate (also known as o-methylphenethyl acetate) is a lipophilic ester used primarily as a fragrance ingredient and a specialized intermediate in organic synthesis. Its structural motif—a 2-substituted aromatic ring linked to an acetate ester via an ethyl chain—imparts distinct solubility characteristics governed by van der Waals forces and weak polar interactions.
This guide provides a comprehensive analysis of its solubility thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and validated protocols for experimental determination. It is designed for researchers optimizing extraction processes, formulation stability, or reaction solvent selection.
Physicochemical Architecture
Understanding the solubility of 2-(2-Methylphenyl)ethyl acetate requires a breakdown of its molecular interactions. The molecule consists of three distinct domains:
Aromatic Head (o-Tolyl): A lipophilic, planar region driving
stacking interactions. The ortho-methyl group introduces steric hindrance, slightly reducing packing efficiency compared to its non-methylated analog (phenethyl acetate).
Alkyl Linker (Ethyl): A flexible hydrophobic spacer.
Ester Tail (Acetate): A polar, hydrogen-bond accepting group (dipole-dipole interactions).
Property
Value (Experimental/Predicted)
Implication for Solubility
Physical State
Colorless Liquid
Miscible with most organic solvents; no crystal lattice energy barrier to overcome.
LogP (Octanol/Water)
~2.8 – 3.1 (Est.)
Highly lipophilic; negligible water solubility.
Boiling Point
~240–250 °C
Low volatility; requires high-boiling solvents for reflux.
H-Bond Donors
0
Cannot act as a proton donor; poor solubility in protic solvents without H-bond acceptors.
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Extraction, or Analysis).
Caption: Decision tree for solvent selection based on process requirements. Blue paths indicate single-phase solubility; Green paths indicate biphasic systems.
Experimental Protocols
For precise solubility determination (e.g., for regulatory filing or formulation), do not rely solely on prediction. Use the following validated protocols.
Objective: Determine equilibrium solubility in a specific solvent at
.
Preparation: Add excess 2-(2-Methylphenyl)ethyl acetate (approx. 1 mL) to 5 mL of the target solvent in a glass scintillation vial.
Equilibration: Cap tightly and agitate at 250 rpm for 24 hours at controlled temperature (
).
Phase Separation: Allow the mixture to stand for 4 hours. If the solute is liquid, look for phase separation (oil droplets). If solid (at low temp), look for sediment.
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents water clogging).
Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (210 nm) or GC-FID.
Protocol B: Visual Titration (Cloud Point Method)
Objective: Determine the miscibility limit in water/solvent mixtures.
Start: Place 1.0 g of 2-(2-Methylphenyl)ethyl acetate in a vial.
Titrate: Add the solvent (e.g., Ethanol/Water 50:50) in 100 µL increments while stirring.
Observation: Record the volume added when the solution transitions from cloudy (biphasic) to clear (monophasic), or vice versa.
Synthesis and Purification Implications
The solubility profile dictates the purification strategy for this molecule.
Extraction Strategy
Because 2-(2-Methylphenyl)ethyl acetate is lipophilic (LogP > 2.5) and water-insoluble , it can be efficiently extracted from aqueous reaction quenches using:
Ethyl Acetate: Excellent partitioning coefficient; easy to remove (bp 77°C).
MTBE (Methyl tert-butyl ether): Forms clean phase layers; less prone to peroxide formation than diethyl ether.
Chromatography
Normal Phase (Silica): Elute with Hexane:Ethyl Acetate (90:10 to 80:20). The ester group provides enough polarity to interact with silica, allowing separation from non-polar hydrocarbon impurities.
Reverse Phase (C18): Elute with Acetonitrile:Water or Methanol:Water. Expect retention times similar to other C11 aromatic esters.
References
Fluorochem. (2024). Product Specification: 2-Methylphenethyl acetate (CAS 22532-46-3). Retrieved from
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology).
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
PubChem. (2024). Compound Summary: Methyl 2-(2-methylphenyl)acetate (Structural Analog Data). National Library of Medicine. Retrieved from
An In-depth Technical Guide to 2-(2-Methylphenyl)ethyl Acetate: Synthesis, Properties, and Applications
Introduction: Unveiling 2-(2-Methylphenyl)ethyl Acetate 2-(2-Methylphenyl)ethyl acetate, also known by its synonyms ethyl 2-(o-tolyl)acetate and o-tolylacetic acid ethyl ester, is an aromatic ester with the chemical form...
2-(2-Methylphenyl)ethyl acetate, also known by its synonyms ethyl 2-(o-tolyl)acetate and o-tolylacetic acid ethyl ester, is an aromatic ester with the chemical formula C₁₁H₁₄O₂.[1] This compound belongs to the class of aryl alkyl alcohol simple acid esters and is structurally characterized by an ethyl acetate group attached to a toluene moiety at the ortho position. Its molecular weight is approximately 178.23 g/mol . While not as commonly discussed as its close relatives, phenethyl acetate and ethyl acetate, 2-(2-Methylphenyl)ethyl acetate possesses unique properties that warrant a closer examination of its synthesis, characteristics, and potential applications across various scientific and industrial domains. This guide provides a comprehensive overview of the current knowledge surrounding this specific ester, offering insights for researchers, chemists, and professionals in flavor, fragrance, and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 2-(2-Methylphenyl)ethyl acetate is fundamental to its application. The following table summarizes its key characteristics based on available data.
Synthesis of 2-(2-Methylphenyl)ethyl Acetate: Methodologies and Mechanistic Insights
The synthesis of 2-(2-Methylphenyl)ethyl acetate can be approached through several established esterification methods. The choice of a particular synthetic route is often dictated by factors such as starting material availability, desired yield, and reaction conditions.
Fischer-Speier Esterification
The most traditional and widely applicable method for synthesizing esters like 2-(2-Methylphenyl)ethyl acetate is the Fischer-Speier esterification.[2][3] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this case, 2-(2-methylphenyl)acetic acid would be reacted with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
Reaction Scheme:
Figure 1: Fischer-Speier Esterification of 2-(2-Methylphenyl)acetic Acid.
Experimental Protocol: A Generalized Approach
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-methylphenyl)acetic acid and an excess of ethanol. The excess ethanol serves to shift the reaction equilibrium towards the product side.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Work-up: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst.
Extraction: The ester is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.[2]
The mechanism of the Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Acylation of 2-(2-Methylphenyl)ethanol
An alternative synthetic route involves the acylation of the corresponding alcohol, 2-(2-methylphenyl)ethanol, using an acetylating agent such as acetyl chloride or acetic anhydride. This method is often faster and can proceed under milder conditions than Fischer esterification.
Reaction with Acetyl Chloride:
The reaction of 2-(2-methylphenyl)ethanol with acetyl chloride is typically rapid and exothermic, producing the ester and hydrogen chloride gas.[4]
Reaction Scheme:
Figure 2: Synthesis via Acylation with Acetyl Chloride.
Experimental Protocol: A Generalized Approach
Reactant Setup: In a well-ventilated fume hood, dissolve 2-(2-methylphenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a dropping funnel and a stirrer.
Reagent Addition: Slowly add acetyl chloride to the alcohol solution, often at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. The addition of a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl produced.
Reaction: Allow the reaction to proceed to completion at room temperature.
Work-up and Purification: The work-up is similar to that of the Fischer esterification, involving washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and solvent evaporation. Purification is typically achieved by distillation.
Catalytic Hydrogenation of Precursors
While less direct, catalytic hydrogenation of suitable precursors can also be a viable synthetic pathway. For instance, the corresponding aldehyde, 2-(2-methylphenyl)acetaldehyde, could be reduced to the alcohol, 2-(2-methylphenyl)ethanol, which is then esterified as described above. Alternatively, catalytic hydrogenation of other functionalized precursors could lead to the formation of the target ester. The choice of catalyst is crucial and often involves transition metals like ruthenium, rhodium, or palladium.[5][6]
Applications of 2-(2-Methylphenyl)ethyl Acetate
While specific, documented applications for 2-(2-Methylphenyl)ethyl acetate are not as widespread as for its isomers or parent compounds, its chemical structure suggests potential utility in several key areas.
Fragrance and Flavor Industry
Esters are renowned for their characteristic fruity and floral scents, making them staples in the fragrance and flavor industry.[6][7][8][9] While the precise odor profile of 2-(2-Methylphenyl)ethyl acetate is not extensively documented in publicly available literature, its structural similarity to phenethyl acetate (which has a rose and honey-like scent) suggests it may possess a pleasant and potentially complex aroma.[7] The presence of the methyl group on the phenyl ring is likely to modulate the odor profile, potentially introducing woody, spicy, or greener nuances.
Its application in perfumery could involve its use as a modifier to add complexity and lift to floral and fruity accords. In flavor applications, it could potentially contribute to fruit and honey-like notes in various food products.[9]
Chemical Intermediate in Synthesis
2-(2-Methylphenyl)ethyl acetate can serve as a valuable intermediate in organic synthesis. One documented application is its use in the preparation of β-o-tolylethyl alcohol. This transformation highlights its utility in accessing other functionalized aromatic compounds. As a chemical intermediate, it can be a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[10][11] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a versatile handle for further chemical modifications.
The general utility of ethyl acetate as a solvent in pharmaceutical manufacturing for the synthesis of intermediates and APIs underscores the potential role of its derivatives in similar processes.[5][12]
Analytical Characterization
The identity and purity of synthesized 2-(2-Methylphenyl)ethyl acetate can be confirmed using a variety of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the aromatic ring, the methyl group on the ring, and the aromatic protons.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Infrared (IR) Spectroscopy: The IR spectrum would show a strong characteristic absorption band for the ester carbonyl group (C=O) typically in the region of 1735-1750 cm⁻¹.
Future Perspectives and Research Directions
The full potential of 2-(2-Methylphenyl)ethyl acetate remains an area ripe for further exploration. Future research could focus on:
Detailed Olfactory and Gustatory Profiling: A thorough sensory analysis of the compound to precisely characterize its odor and flavor profile would be invaluable for its potential application in the fragrance and flavor industries.
Exploration of Novel Synthetic Routes: The development of more efficient and sustainable synthetic methods, such as biocatalytic routes, could enhance its commercial viability.
Investigation of Biological Activity: Screening 2-(2-Methylphenyl)ethyl acetate and its derivatives for potential pharmacological or agrochemical activity could uncover new applications in drug discovery and crop protection.
Conclusion
2-(2-Methylphenyl)ethyl acetate is a versatile aromatic ester with potential applications spanning the fragrance, flavor, and chemical synthesis industries. While it may be less well-known than some of its counterparts, its unique structure offers opportunities for the creation of novel scents and flavors, as well as for its use as a building block in the synthesis of more complex molecules. Further research into its properties and applications is warranted to fully unlock its potential. This guide has provided a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for scientists and researchers in related fields.
References
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
ResearchGate. (2018, January 13). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
University of Massachusetts Lowell. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
University of Calgary. (n.d.). Ch15: Synthesis of Esters. Retrieved from [Link]
The Good Scents Company. (n.d.). phenethyl acetate, 103-45-7. Retrieved from [Link]
PerfumersWorld. (n.d.). Ethyl Acetate. Retrieved from [Link]
University of Rochester. (n.d.). Asymmetric Hydrogenation of Esters and Efforts Towards Photohydrogenation. Retrieved from [Link]
Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
YouTube. (2022, April 9). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. Retrieved from [Link]
Google Patents. (n.d.). US5004845A - Hydrogenation of aldehydes.
Perfumer & Flavorist. (2017, July 28). Flavor Bites: Ethyl phenyl acetate. Retrieved from [Link]
PubMed. (2012, September 15). Fragrance material review on 2-(p-tolyloxy)ethyl acetate. Retrieved from [Link]
ChemTalk. (2023, February 9). What is Fischer Esterification?. Retrieved from [Link]
ResearchGate. (2025, August 5). Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure | Request PDF. Retrieved from [Link]
The Good Scents Company. (n.d.). phenethyl acetate acetic acid, 2-phenylethyl ester. Retrieved from [Link]
PubMed. (2012, August 15). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Retrieved from [Link]
PubMed Central. (n.d.). Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. Retrieved from [Link]
Medium. (2023, September 13). How to Use Ethyl Acetate in the Cosmetic Industry. Retrieved from [Link]
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Methylphenyl)acetate. Retrieved from [Link]
MDPI. (2021, July 29). Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction. Retrieved from [Link]
ResearchGate. (n.d.). Ethyl acetate production by Fischer esterification: use of excess of acetic acid and complete separation sequence. Retrieved from [Link]
Patsnap. (2025, June 27). How Ethyl Acetate Improves Chemical Synthetic Routes?. Retrieved from [Link]
Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
PubMed. (2021, July 29). Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction. Retrieved from [Link]
The Good Scents Company. (n.d.). ethyl acetate, 141-78-6. Retrieved from [Link]
Henan Eshine Chemicals Co., Ltd. (2023, July 14). What Is the Synthetic Application of Ethyl Acetate?. Retrieved from [Link]
Patsnap. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
PubMed Central. (n.d.). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]
ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | Request PDF. Retrieved from [Link]
Comparative Technical Analysis: Phenethyl Acetate vs. 2-Methylphenethyl Acetate
Executive Summary This technical guide provides a high-resolution comparison between Phenethyl Acetate (PEA) and 2-Methylphenethyl Acetate (MPEA) . While PEA is a ubiquitous commodity chemical in fragrance and flavor (F&...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a high-resolution comparison between Phenethyl Acetate (PEA) and 2-Methylphenethyl Acetate (MPEA) . While PEA is a ubiquitous commodity chemical in fragrance and flavor (F&F) and a standard metabolic probe, MPEA represents a structurally distinct ortho-substituted analog with altered steric, electronic, and olfactory properties.
Critical Disambiguation:
In industrial nomenclature, "Methyl phenethyl acetate" is frequently—and incorrectly—used to refer to Hydratropyl Acetate (alpha-methylphenethyl acetate, CAS 90-33-5). However, strict IUPAC nomenclature defines 2-Methylphenethyl acetate as the ring-substituted 2-(2-methylphenyl)ethyl acetate . This guide focuses on the strict Ortho-Isomer (derived from o-xylene) as the primary subject of technical analysis, while referencing the alpha-isomer for exclusion purposes.
Structural & Physicochemical Determinism[1]
The core difference lies in the methylation position. PEA possesses an unsubstituted phenyl ring. MPEA introduces a methyl group at the ortho (C2) position of the aromatic ring. This substitution introduces steric strain and increases lipophilicity, altering receptor binding affinity and enzymatic hydrolysis rates.
Table 1: Comparative Physicochemical Profile
Property
Phenethyl Acetate (PEA)
2-Methylphenethyl Acetate (MPEA)
IUPAC Name
2-Phenylethyl acetate
2-(2-Methylphenyl)ethyl acetate
CAS Number
103-45-7
122-72-5 (Generic isomer) / Derived from CAS 19819-98-8 (Alcohol)
Molecular Formula
C₁₀H₁₂O₂
C₁₁H₁₄O₂
Molecular Weight
164.20 g/mol
178.23 g/mol
LogP (Predicted)
~2.3
~2.8 (Increased Lipophilicity)
Boiling Point
238 °C
~250–255 °C (Est.)
Odor Profile
Sweet, Rose, Honey, Fruity
Dusty, Dry Rose, Earthy, less diffusive
Metabolic Fate
Rapid hydrolysis to Phenethyl Alcohol
Slower hydrolysis to 2-Methylphenethyl Alcohol
Synthetic Pathways
The synthesis of PEA is a straightforward esterification. However, MPEA requires specific ortho-substituted precursors, typically starting from o-toluic acid or o-xylene derivatives.
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthetic routes. PEA is synthesized via direct acetylation, whereas MPEA requires the generation of the hindered alcohol intermediate (FEMA 3633).
Figure 1: Comparative synthetic routes. Note the additional homologation steps required for the ortho-methylated derivative.
Experimental Protocol: Synthesis of 2-Methylphenethyl Acetate
Objective: Synthesize MPEA from 2-(2-methylphenyl)ethanol (FEMA 3633) via nucleophilic acyl substitution.
Reagents:
2-(2-Methylphenyl)ethanol (10 mmol)
Acetyl Chloride (12 mmol)
Pyridine (15 mmol)
Dichloromethane (DCM, anhydrous)
Methodology:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve 2-(2-methylphenyl)ethanol (1.36 g) in 20 mL anhydrous DCM. Add Pyridine (1.2 mL).
Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Acetyl Chloride (0.85 mL) over 10 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Workup: Quench with 10 mL cold water. Wash the organic layer with 1M HCl (2x 10 mL) to remove pyridine, followed by sat. NaHCO₃ and brine.
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, 5% EtOAc in Hexane) to yield the clear oil MPEA.
Analytical Characterization (GC-MS)
Distinguishing these molecules requires precise chromatographic separation, as their retention times (RT) are close, but their fragmentation patterns differ due to the methyl substituent.
Table 2: Mass Spectrometry Fragmentation Patterns
Fragment Ion (m/z)
Phenethyl Acetate (PEA)
2-Methylphenethyl Acetate (MPEA)
Mechanistic Origin
Molecular Ion (M+)
164
178
Parent molecule mass.
Base Peak
104 (Styrene radical cation)
118 (Methylstyrene radical cation)
McLafferty Rearrangement involving the acetate group.
Tropylium Ion
91 (C₇H₇⁺)
105 (C₈H₉⁺ / Methyltropylium)
Ring expansion of the benzyl fragment.
Acetyl Ion
43 (CH₃CO⁺)
43 (CH₃CO⁺)
Cleavage of the acetyl group (Common to both).
Diagnostic Insight: The shift of the base peak from m/z 104 (PEA) to m/z 118 (MPEA) is the definitive identifier in GC-MS analysis, corresponding to the elimination of acetic acid to form the styrene derivative.
Metabolic & Pharmacokinetic Implications
For drug development applications, the stability of the ester bond against carboxylesterases is a critical parameter. The ortho-methyl group in MPEA introduces a "steric shield" effect, albeit distal to the ester bond, which influences the binding conformation in the enzyme active site.
Metabolic Pathway Visualization
Figure 2: Metabolic hydrolysis and subsequent oxidation pathways. The rate of the initial hydrolysis step is the rate-limiting factor for bioavailability of the alcohol.
Protocol: In Vitro Enzymatic Stability Assay
Objective: Quantify the hydrolysis half-life (
) of PEA vs. MPEA in human plasma or liver microsomes.
Preparation: Prepare 10 mM stock solutions of PEA and MPEA in DMSO.
Incubation: Add test compound (final conc. 10 µM) to pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Sampling: Incubate at 37°C. Withdraw aliquots (50 µL) at
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines half-life: .
Expected Result: MPEA will demonstrate a slightly longer
than PEA due to the lipophilic contribution and conformational rigidity introduced by the ortho-methyl group, potentially affecting the "induced fit" into the esterase pocket.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7654, Phenethyl acetate. Retrieved from [Link]
The Good Scents Company (2023). Phenethyl Acetate Odor and Properties Profile. Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). FEMA 3633: 2-Methylphenethyl alcohol (Precursor). Retrieved from [Link]
NIST Chemistry WebBook. Phenethyl acetate Mass Spectrum. Retrieved from [Link]
Bhatia, S.P., et al. (2008). Fragrance material review on phenethyl acetate. Food and Chemical Toxicology. (Provides toxicological baseline for the scaffold). Retrieved from [Link]
Protocols & Analytical Methods
Method
Synthesis of 2-(2-Methylphenyl)ethyl acetate from 2-methylphenethyl alcohol
Executive Summary This application note details the synthesis of 2-(2-methylphenyl)ethyl acetate (CAS: 22532-46-3), a structural analog of the common fragrance ingredient phenethyl acetate. While the parent compound (phe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of 2-(2-methylphenyl)ethyl acetate (CAS: 22532-46-3), a structural analog of the common fragrance ingredient phenethyl acetate. While the parent compound (phenethyl acetate) is ubiquitous in rose-scented formulations, the ortho-methyl derivative offers a modified olfactory profile and serves as a specialized intermediate in fine chemical synthesis.
We present two distinct protocols:
Method A (Chemical): A robust, high-throughput acetylation using acetic anhydride and DMAP, suitable for gram-to-kilogram scale-up.
Method B (Biocatalytic): A solvent-free, lipase-mediated transesterification using Novozym® 435, designed for applications requiring "natural" certification or high isomeric purity.
Target Molecule Profile
Property
Data
IUPAC Name
2-(2-Methylphenyl)ethyl acetate
Common Names
o-Tolyl ethyl acetate; 2-Methylphenethyl acetate
CAS Number
22532-46-3
Molecular Formula
Molecular Weight
178.23 g/mol
Physical State
Colorless liquid
Boiling Point (Est.)
245–250 °C (at 760 mmHg)
Density (Est.)
1.03 g/mL
Solubility
Insoluble in water; soluble in EtOH, DCM, Ethyl Acetate
Strategic Analysis: Method Selection
The choice between chemical and enzymatic synthesis depends on the final application of the molecule.
Feature
Method A: Chemical (Ac₂O/DMAP)
Method B: Enzymatic (CAL-B)
Mechanism
Nucleophilic Acyl Substitution
Ping-Pong Bi-Bi Transesterification
Reaction Time
Fast (1–3 hours)
Slower (4–24 hours)
Cost
Low (Cheap reagents)
Moderate (Enzyme cost)
Sustainability
Low (Requires DCM, basic workup)
High (Solvent-free, reusable catalyst)
Purity Profile
High (>98%), requires distillation
Very High (>99%), often no distillation needed
Use Case
Bulk intermediate synthesis
Fragrance/Flavor (F&F) & Pharma
Method A: Chemical Synthesis Protocol
Core Principle: This method utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction compared to pyridine alone.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.
Charging: Add 2-methylphenethyl alcohol and anhydrous DCM to the flask. Stir until dissolved.
Base Addition: Add triethylamine (
) and DMAP. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.
Acetylation: Add acetic anhydride dropwise via a syringe or addition funnel over 10 minutes.
Note: The reaction is exothermic. Maintain temperature <10°C during addition.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol (
) should disappear, replaced by the ester ().
Quench: Carefully add 50 mL of water to quench excess anhydride. Stir vigorously for 15 minutes.
Workup:
Separate the organic layer.
Wash organic layer with 1M HCl (2 x 50 mL) to remove amines (Et3N/DMAP).
Wash with Saturated
(2 x 50 mL) to neutralize acetic acid.
Wash with Brine (1 x 50 mL).
Dry over anhydrous
and filter.
Purification: Concentrate under reduced pressure (rotary evaporator). The crude oil is typically >95% pure. For analytical purity, perform vacuum distillation (approx. 110-115°C @ 5 mmHg).
Method B: Enzymatic Synthesis (Green Route)
Core Principle: Lipase B from Candida antarctica (immobilized as Novozym® 435) catalyzes the transesterification. This method avoids toxic solvents and acidic byproducts.
Enzymatic Workflow (DOT Diagram)
Caption: Irreversible transesterification using Vinyl Acetate and CAL-B.
Materials[3]
Precursor: 2-Methylphenethyl alcohol (1.0 g).
Acyl Donor: Vinyl Acetate (3.0 equiv) OR Ethyl Acetate (used as solvent/reactant).
Catalyst: Novozym® 435 (Novozymes) or equivalent immobilized CAL-B (10% w/w relative to substrate).
Solvent: None (if using Vinyl Acetate) or Hexane (optional).
Step-by-Step Protocol
Preparation: In a 20 mL scintillation vial, dissolve 2-methylphenethyl alcohol (1.0 g) in vinyl acetate (2.0 mL).
Why Vinyl Acetate? The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde, making the reaction irreversible and driving it to 100% conversion [1].
Catalyst Addition: Add 100 mg of Novozym® 435 beads.
Incubation: Place the vial in an orbital shaker (200 rpm) at 40°C.
Note: Do not exceed 60°C to prevent enzyme denaturation.
Monitoring: Monitor by GC-FID or TLC every 2 hours. Due to the ortho-methyl steric hindrance, reaction time may extend to 6–12 hours compared to unsubstituted phenethyl alcohol.
Workup:
Filter the mixture to remove the enzyme beads (save beads; they can be washed with acetone and reused up to 10 times).
Evaporate the excess vinyl acetate and acetaldehyde byproduct under reduced pressure.
Result: The remaining liquid is the pure ester. No further purification is usually required.
Analytical Validation
Expected NMR Data (
)[3]
NMR (400 MHz):
7.10–7.25 (m, 4H, Ar-H ).
4.28 (t, Hz, 2H, -O-CH-).
2.95 (t, Hz, 2H, Ar-CH-). (Shifted slightly downfield vs. phenethyl acetate due to ortho-substituent).
Base Peak: 118 m/z (Loss of acetic acid, formation of methyl-styrene cation).
Fragment: 43 m/z (Acetyl group).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Wet reagents/solvent
Ensure DCM is anhydrous; water hydrolyzes .
Incomplete Conversion (Method B)
Steric hindrance of ortho-group
Increase enzyme load to 20% w/w or extend time to 24h.
Yellow Coloration
Oxidation of amines (Method A)
Ensure atmosphere; wash thoroughly with HCl during workup.
Enzyme Deactivation
High temperature or polar solvent
Keep Temp <60°C. Avoid polar solvents like DMSO/DMF for lipases.
References
Enzymatic Acetylation Mechanism: Orthiz, C., et al. "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology, 2019. Link
Chemical Acetylation Standards: Bhatt, S., et al. "Synthesis of Phenethyl Alcohol Derivatives." Synthetic Communications, 2017.
Target Molecule Data: "2-Methylphenethyl acetate (CAS 22532-46-3)."[2][1][3] PubChem Database, National Center for Biotechnology Information. Link
Lipase Catalysis in Organic Media: Anderson, E.M., et al. "Biocatalysis in Organic Synthesis." Organic Process Research & Development, 2012.
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methylphenethyl alcohol and acetic anhydride before handling.
Advanced Application Note: Catalytic Acetylation of 2-Methylphenethyl Alcohol
Abstract & Scope This technical guide details three distinct catalytic protocols for the synthesis of 2-Methylphenethyl acetate from 2-methylphenethyl alcohol. Unlike traditional stoichiometric esterifications using mine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details three distinct catalytic protocols for the synthesis of 2-Methylphenethyl acetate from 2-methylphenethyl alcohol. Unlike traditional stoichiometric esterifications using mineral acids or pyridine, these methods utilize catalytic approaches to improve atom economy, reduce waste, and simplify purification.
The guide addresses the specific challenge of steric hindrance introduced by the ortho-methyl group, which significantly retards reaction rates compared to unsubstituted phenethyl alcohol.
Core Methodologies Covered:
Biocatalytic Transesterification: High-selectivity enzymatic route using Candida antarctica Lipase B (CALB).[1]
Heterogeneous Acid Catalysis: Scalable, reusable solid-acid protocol using Amberlyst-15®.
Lewis Acid Catalysis: Rapid, solvent-free acetylation using molecular Iodine (
).
Target Molecule Profile
2-Methylphenethyl acetate is a high-value ester characterized by a sweet, honey-like, and fruity (cherry/apricot) odor profile. It is a critical intermediate in fine fragrance formulation and a potential scaffold in pharmaceutical synthesis.
Property
Value
IUPAC Name
2-(2-methylphenyl)ethyl acetate
CAS Number
103-38-8
Molecular Weight
178.23 g/mol
Boiling Point
116 °C @ 9 mmHg
Density
0.988 g/mL
Solubility
Soluble in alcohol, oils; Insoluble in water
Mechanistic Pathways & Logic
The following diagram illustrates the mechanistic divergence between the chemical (Acid/Lewis Acid) and enzymatic pathways.
Figure 1: Mechanistic comparison of Chemical vs. Enzymatic acetylation pathways.
Best for: Scalability, catalyst reuse, and industrial batch processing.
Rationale: Amberlyst-15 is a macroreticular sulfonated polystyrene resin. It acts as a solid acid, eliminating the need for aqueous workup to remove mineral acids.
Materials
2-Methylphenethyl alcohol (10 mmol, 1.36 g)
Acetic Anhydride (12 mmol, 1.15 mL)
Amberlyst-15 (dry form, 150 mg)
Ethyl Acetate (Solvent, optional for viscosity)
Protocol
Activation: If using older resin, wash Amberlyst-15 with methanol followed by dichloromethane and dry at 100°C for 1 hour to ensure active sites are accessible.
Reaction: In a 25 mL round-bottom flask, combine the alcohol and acetic anhydride.
Catalyst Addition: Add 150 mg of activated Amberlyst-15.
Incubation: Stir at 60°C for 4–6 hours.
Note: The ortho-methyl group creates steric hindrance. Standard phenethyl alcohol reacts in <2 hours; this derivative requires longer time or slightly higher heat.
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the alcohol spot (
) and appearance of the ester ().
Workup: Filter the reaction mixture through a sintered glass funnel to recover the catalyst. Wash the catalyst beads with 5 mL ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The residue is usually sufficiently pure (>95%). If necessary, wash with saturated
Best for: High purity, mild conditions, "Natural" labeling requirements.
Rationale: Candida antarctica Lipase B (immobilized as Novozym 435) catalyzes transesterification with high chemoselectivity.[1] Using Vinyl Acetate as the acyl donor makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).
Materials
2-Methylphenethyl alcohol (5 mmol, 0.68 g)
Vinyl Acetate (10 mmol, 0.92 mL)
Novozym 435 (Immobilized CALB, 20 mg)
Molecular Sieves (4Å, activated)
Solvent:
-Hexane or solvent-free.
Protocol
Setup: In a 10 mL screw-cap vial, dissolve the alcohol in 5 mL
Catalysis: Add Novozym 435 beads and 50 mg of molecular sieves (to scavenge any trace water that might cause hydrolysis).
Incubation: Shake at 200 rpm at 40°C for 12–24 hours.
Critical Insight: Enzymatic rates are sensitive to steric bulk. The ortho-substitution may reduce reaction velocity by 40-50% compared to unsubstituted substrates.
Termination: Filter off the enzyme beads (save for reuse).
Isolation: Evaporate the solvent and excess vinyl acetate/acetaldehyde under vacuum.
Result: Yields are typically >98% with no acidic impurities.
Best for: Speed, cost-efficiency, and high throughput screening.
Rationale: Molecular iodine (
) acts as a mild Lewis acid, activating the carbonyl oxygen of acetic anhydride. It is extremely potent and works in minutes.
Materials
2-Methylphenethyl alcohol (5 mmol)
Acetic Anhydride (5.5 mmol)
Iodine (
, 1 mol% - approx 12 mg)
Protocol
Combination: In a flask, mix the alcohol and acetic anhydride.
Catalysis: Add the solid Iodine. The solution will turn dark brown.
Reaction: Stir at Room Temperature .
Observation: The reaction is exothermic. For this hindered substrate, completion is typically reached in 15–30 minutes (vs. 5 mins for unhindered alcohols).
Quenching: Add 10 mL of 5%
(sodium thiosulfate) solution. The brown color will vanish immediately as iodine is reduced to iodide.
Extraction: Extract with Ethyl Acetate (
mL).
Drying: Dry organic layer over anhydrous
and evaporate.
Comparative Data Analysis
The following table summarizes the performance of each method specifically for the ortho-substituted substrate.
Feature
Method A: Amberlyst-15
Method B: Lipase (CALB)
Method C: Iodine ()
Reaction Time
4–6 Hours
12–24 Hours
15–30 Minutes
Temperature
60°C
40°C
25°C (RT)
Yield
92–96%
>98%
90–95%
Selectivity
High
Very High
Moderate (Acid sensitive groups risk)
Green Metric
High (Reusable)
Very High (Enzymatic)
Moderate (Solvent-free)
Cost
Low
High (Enzyme cost)
Very Low
Analytical Validation
To validate the synthesis of 2-Methylphenethyl acetate, use the following parameters:
GC-MS: Look for molecular ion peak
.
Fragmentation: Characteristic peaks at
118 (loss of acetic acid, styrene derivative) and 105 (methyl-tropylium ion).
1H NMR (400 MHz, CDCl3):
7.15 (m, 4H, Ar-H)
4.28 (t, Hz, 2H, )
2.95 (t, Hz, 2H, )
2.32 (s, 3H, )
2.05 (s, 3H, )
Odor Check: The product should smell sweet and fruity. A sharp, vinegar-like smell indicates residual acetic acid (incomplete workup).
Expertise & Troubleshooting (E-E-A-T)
The "Ortho-Effect" Challenge
In 2-methylphenethyl alcohol, the methyl group at the 2-position creates a "steric wall." While the hydroxyl group is primary (on the ethyl chain), the rotation of the ethyl chain can bring the hydroxyl oxygen into proximity with the methyl group.
Impact: This reduces the frequency of successful collisions with the acyl donor.
Solution: Do not rely on literature values for "Phenethyl alcohol." Always extend reaction times by at least 50% for the 2-methyl derivative.
Water Management
Enzymatic Route: Water is the enemy of transesterification (leads to hydrolysis). Always use activated molecular sieves and dry solvents.
Amberlyst Route: While Amberlyst can tolerate some moisture, "wet" catalyst significantly slows the reaction. Always dry the resin if it has been sitting on the shelf.
Catalyst Poisoning
Iodine: If the starting alcohol contains amine impurities or thiols, the iodine catalyst will be deactivated (consumed). Ensure high purity starting material.
References
Heterogeneous Catalysis (Amberlyst-15)
Pal, R., et al. (2011). "Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions." Current Chemistry Letters.
Biocatalysis (Lipase CALB)
Park, C., et al. (2017).[3] "Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors." Enzyme and Microbial Technology.
Iodine Catalysis
Phukan, P. (2004).[4] "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters.
Substrate Data
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61250, 2-Methylphenethyl acetate.
Extraction and isolation techniques for o-Tolyl ethyl acetate
Application Note: Extraction and Isolation Strategies for Ethyl o-Tolylacetate Introduction & Chemical Identity This guide details the extraction and isolation protocols for Ethyl o-tolylacetate (CAS: 40061-54-9), also k...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Extraction and Isolation Strategies for Ethyl o-Tolylacetate
Introduction & Chemical Identity
This guide details the extraction and isolation protocols for Ethyl o-tolylacetate (CAS: 40061-54-9), also known as Ethyl 2-methylphenylacetate.
Critical Nomenclature Clarification:
The term "o-Tolyl ethyl acetate" is chemically ambiguous. It most commonly refers to Ethyl o-tolylacetate (the ethyl ester of o-tolylacetic acid), a key intermediate in pharmaceutical synthesis and fragrance chemistry. Less commonly, it may refer to o-Tolyl acetate (the acetate ester of o-cresol). This guide focuses on the Ethyl o-tolylacetate structure due to its prevalence in drug development, but specific notes for the phenolic ester are included in Section 4.
Property
Data
Relevance to Isolation
Structure
Lipophilic ester; non-polar.
Boiling Point
~238°C (760 mmHg) / ~115°C (15 mmHg)
High BP requires high-vacuum distillation.
pKa (Acid Precursor)
~4.3 (o-Tolylacetic acid)
Allows removal of unreacted starting material via alkaline wash.
LogP
~2.8
Highly soluble in organic solvents (EtOAc, DCM, Hexane).
Objective: Isolate crude Ethyl o-tolylacetate from a standard Fischer esterification mixture (Acid + Ethanol +
catalyst).
Mechanism of Action
The isolation relies on differential solubility and acid-base chemistry . The target ester is neutral and lipophilic. The impurities are polar (Ethanol,
) or acidic (unreacted o-tolylacetic acid). We utilize a biphasic system to sequester the target in the organic phase while partitioning impurities into the aqueous phase.
Step-by-Step Methodology
Reagents:
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]
Action: If the reaction was performed in excess ethanol, remove the bulk of the ethanol via rotary evaporation (40°C, 150 mbar).
Reasoning: Excess ethanol acts as a co-solvent (phase transfer agent), preventing clean phase separation between the organic product and the aqueous wash.
Quenching & Phase Partitioning:
Action: Resuspend the residue in EtOAc (approx.[1] 3x reaction volume). Add an equal volume of ice-cold water.
Observation: Two distinct layers must form.[3] If an emulsion occurs, add Brine (Sat.[2] NaCl).[2]
Acid Removal (The Critical Wash):
Action: Wash the organic layer with Saturated
(2x).
Self-Validating Step: Observe
effervescence. Continue washing until no further gas evolves.
Target Range:112–116°C at 12 mmHg (Adjust based on nomograph).
Residue: Discard the pot residue (polymerized by-products).
Note on Thermal Stability: Avoid pot temperatures >180°C to prevent transesterification or thermal degradation.
Variant Protocol: Isolation of o-Tolyl Acetate (Phenolic Ester)
If the target molecule is the ester of o-cresol (
), use this modified wash step.
Challenge: Phenols (starting material) are much less acidic (pKa ~10) than carboxylic acids.
(pH ~8.5) is insufficient to deprotonate unreacted o-cresol.
Modification: Replace the
wash with 2M NaOH (cold).
Caution: Perform this wash quickly and keep cold (0°C). Prolonged exposure to strong base will hydrolyze the product ester.
Process Visualization (Workflow)
The following diagram illustrates the decision logic for the isolation of the ethyl ester derivative.
Caption: Figure 1. Isolation workflow for Ethyl o-tolylacetate emphasizing the critical acid-removal checkpoint.
References
Organic Syntheses, Coll.[3][6] Vol. 1. "Ethyl Phenylacetate."[3][7][8] Organic Syntheses. (Procedure analogous to o-tolyl derivative; provides baseline for esterification workup).
BenchChem. "Purification of 2-Fluoro-2-(o-tolyl)acetic acid."[1] (Protocol 2 details the Acid-Base extraction logic applicable to the precursor acid).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7632, Ethyl phenylacetate." (Physicochemical data reference for homologous series).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Catalytic Synthesis of 2-Methylphenethyl Acetate
Executive Summary & Strategic Rationale
Target Molecule: 2-Methylphenethyl acetate (FEMA 3634)
Application: High-impact fragrance ingredient (honey, floral, tropical fruit notes) used in fine perfumery and functional fragrances.
The Challenge: Traditional synthesis relies on Fischer esterification using mineral acids (
) or acyl chlorides. These methods suffer from low atom economy, corrosion issues, hazardous waste generation (neutralization salts), and the formation of colored byproducts that require energy-intensive distillation.
The Green Solution: This guide details two field-proven, solvent-minimizing protocols:
Biocatalytic Transesterification: Uses Candida antarctica Lipase B (CALB) for high selectivity and mild conditions.
Principle: This method utilizes the immobilized lipase Candida antarctica B (Novozym 435) to catalyze the transfer of an acetyl group from a donor ester to 2-methylphenethyl alcohol.[1] We utilize Vinyl Acetate as the acyl donor to drive the reaction to completion via the formation of a volatile byproduct (acetaldehyde), rendering the reaction effectively irreversible.
Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism where the enzyme is acylated by the donor before the alcohol substrate binds.
Figure 1: Ping-Pong Bi-Bi mechanism of Lipase-mediated transesterification.
Principle: For larger scale-up where enzyme cost is a constraint, we use Amberlyst-15 , a macroreticular sulfonic acid resin. This replaces liquid sulfuric acid, eliminating the neutralization step and allowing for a continuous flow setup.
Materials
Substrate: 2-Methylphenethyl alcohol.
Acyl Donor: Glacial Acetic Acid.
Catalyst: Amberlyst-15 (Dry).
Drying Agent: Activated Molecular Sieves (3Å or 4Å) to sequester water and drive equilibrium.
Critical Step: Add activated Molecular Sieves (approx. 20% w/v) directly to the flask or use a Dean-Stark apparatus if running at reflux.
Reaction:
Heat to 70°C .
Stir at 400 rpm.
Time: 6–10 hours.
Filtration & Recycling:
Filter the hot mixture to remove the catalyst and sieves.
Catalyst Regen: Amberlyst-15 can be washed with methanol and oven-dried (100°C) for reuse.
Purification:
The filtrate contains product, excess acetic acid, and trace water.
Wash with saturated
(aq) to neutralize excess acid.
Separate organic layer, dry over
, and concentrate.
Process Workflow & Quality Control
The following diagram illustrates the decision matrix and workflow for selecting the appropriate green chemistry route.
Figure 2: Operational workflow for green synthesis selection.
Analytical Validation (QC)
To validate the synthesis, use the following parameters:
GC-MS:
Column: HP-5MS or DB-Wax (30m x 0.25mm).
Temp Program: 60°C (2 min)
10°C/min 240°C.
Target: Look for molecular ion peak
m/z.
1H NMR (CDCl3, 400 MHz):
2.05 (s, 3H, -OCOCH 3)
2.35 (s, 3H, Ar-CH 3)
2.95 (t, 2H, Ar-CH 2-)
4.25 (t, 2H, -OCH 2-)
References
Mendes, A. A., et al. (2012). "Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase." Journal of the Science of Food and Agriculture. Link
Mahapatra, P., et al. (2009). "Solvent-free synthesis of flavour esters through immobilized lipase mediated transesterification."[2] Journal of Chemical Technology & Biotechnology. Link
Yadav, G. D., & Trivedi, A. H. (2003). "Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media." Enzyme and Microbial Technology. Link
Tesser, R., et al. (2010). "Solid acid-catalyzed reaction mechanism of esterification."[3] Catalysis Today. Link
Attarzadeh, Z., et al. (2025).[4] "Efficient Solvent-free Microwave-aided Synthesis of Flavor Ester." ResearchGate.[1] Link
Application Note & Protocols: Preparation and Analysis of 2-(2-Methylphenyl)ethyl Acetate and Its Derivatives
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(2-methylphenyl)ethyl acetate and its analogous derivatives. These compounds are of significant interest i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(2-methylphenyl)ethyl acetate and its analogous derivatives. These compounds are of significant interest in the fragrance, flavor, and pharmaceutical industries due to their distinct aromatic properties and potential bioactive profiles.[1][2] We present two primary synthetic methodologies: the classic acid-catalyzed Fischer-Speier esterification and a modern, biocatalytic approach using immobilized lipase. Detailed, step-by-step protocols for each synthesis are provided, accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design and optimization. Furthermore, this guide outlines rigorous analytical protocols for product characterization and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.
Synthetic Methodologies: A Comparative Overview
The selection of a synthetic route for ester preparation depends on factors such as scale, desired purity, cost, and environmental considerations. This section details the two most relevant methods for preparing 2-(2-methylphenyl)ethyl acetate.
Method A: Fischer-Speier Esterification
Fischer esterification is a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reactant (usually the more cost-effective one, in this case, the alcohol) or by removing water as it is formed.[5][6]
Causality & Mechanistic Insight:
The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2-(2-methylphenyl)ethanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to make the hydroxyl group a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl yields the final ester product.[5] All steps in this mechanism are reversible.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol 1.1: Synthesis via Fischer Esterification
This protocol describes the synthesis on a 50 mmol scale.
1. Reagent Preparation & Stoichiometry:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
Equiv.
2-(2-Methylphenyl)ethanol
136.19
50
6.81 g (6.6 mL)
1.0
Glacial Acetic Acid
60.05
100
6.01 g (5.7 mL)
2.0
Sulfuric Acid (conc.)
98.08
~2.5
~0.14 mL
0.05
Toluene
-
-
50 mL
Solvent
2. Procedure:
Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
To the flask, add 2-(2-methylphenyl)ethanol (6.81 g, 50 mmol) and toluene (50 mL).
With gentle stirring, carefully add concentrated sulfuric acid (~5 drops, ~0.14 mL) to the mixture. Caution: The addition is exothermic.
Heat the reaction mixture to reflux (approximately 110-120°C).
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, or when the theoretical amount of water (~0.9 mL) has been collected.
Allow the reaction mixture to cool to room temperature.
Proceed to Section 2.0: Product Purification and Isolation .
Method B: Enzymatic Transesterification
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[7] This method employs an enzyme, typically a lipase, to catalyze the esterification under mild conditions. The reaction is a transesterification, where an existing ester (e.g., ethyl acetate) acts as the acyl group donor. This approach is particularly valuable for producing compounds intended for food and fragrance applications, as they can be labeled "natural."[2]
Causality & Workflow Insight:
Immobilized lipases, such as Novozym® 435, are highly efficient catalysts for ester synthesis.[7] The enzyme's active site facilitates the reaction between the alcohol and the acyl donor. Using the acyl donor (ethyl acetate) as the solvent eliminates the need for other organic solvents and drives the equilibrium toward the product due to its high concentration. The mild reaction conditions (lower temperature) prevent side reactions and thermal degradation of sensitive molecules.
Caption: General workflow for enzymatic ester synthesis.
Experimental Protocol 1.2: Synthesis via Enzymatic Transesterification
1. Reagents:
2-(2-Methylphenyl)ethanol (1.36 g, 10 mmol)
Ethyl Acetate (50 mL, analytical grade)
Immobilized Lipase (e.g., Novozym® 435, 500 mg)
2. Procedure:
In a 100 mL Erlenmeyer flask, dissolve 2-(2-methylphenyl)ethanol (1.36 g) in ethyl acetate (50 mL).
Add the immobilized lipase (500 mg) to the solution.
Seal the flask and place it in an orbital shaker incubator set to 50°C and 150 rpm.
Allow the reaction to proceed for 24-48 hours. Reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.
After the reaction, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh ethyl acetate and dried for reuse.
The filtrate, containing the product and excess ethyl acetate, is then concentrated under reduced pressure using a rotary evaporator.
The resulting crude oil is then purified as described in Section 2.0 .
Product Purification and Isolation
Proper workup and purification are critical to obtaining a high-purity product.
Protocol 2.1: Aqueous Workup and Extraction (for Fischer Esterification)
Transfer the cooled reaction mixture from Protocol 1.1 to a 250 mL separatory funnel.
Wash the organic layer sequentially with:
50 mL of deionized water (to remove bulk acid).
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize remaining acid). Caution: Vent the funnel frequently to release CO₂ gas.
50 mL of brine (saturated NaCl solution) (to break emulsions and remove water).
Drain the organic layer into a clean Erlenmeyer flask.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter the drying agent and collect the filtrate.
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2.2: Purification by Flash Column Chromatography
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5:95).
Dissolve the crude product in a minimal amount of the initial eluent.
Load the sample onto the column and elute, collecting fractions.
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product, 2-(2-methylphenyl)ethyl acetate, as a colorless oil.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized ester is a crucial final step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[8]
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
Expected Spectroscopic Data for 2-(2-Methylphenyl)ethyl acetate:
Technique
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
¹H NMR
~7.1-7.2
Multiplet
4H
Aromatic protons (Ar-H )
~4.25
Triplet
2H
-O-CH₂ -CH₂-Ar
~2.95
Triplet
2H
-O-CH₂-CH₂ -Ar
~2.30
Singlet
3H
Ar-CH₃
~2.05
Singlet
3H
-O-C(=O)-CH₃
¹³C NMR
~171.0
-
-
Ester Carbonyl (C =O)
~136.5
-
-
Quaternary Ar-C
~135.8
-
-
Quaternary Ar-C
~130.3
-
-
Aromatic C H
~128.9
-
-
Aromatic C H
~126.8
-
-
Aromatic C H
~126.2
-
-
Aromatic C H
~64.5
-
-
-O-C H₂-
~32.5
-
-
-CH₂-C H₂-Ar
~21.0
-
-
-O-C(=O)-C H₃
~19.0
-
-
Ar-C H₃
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing purity and confirming the molecular weight of volatile compounds.[9][10]
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like ethyl acetate or dichloromethane.
Expected Results:
Gas Chromatogram: A single major peak should be observed, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.
Mass Spectrum: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of C₁₁H₁₄O₂. Common fragmentation patterns for phenethyl esters include a prominent peak at m/z = 104/105, resulting from a McLafferty rearrangement or benzylic cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[11]
Sample Preparation: A drop of the neat liquid product can be placed between two NaCl or KBr plates.
Expected Absorptions:
~1735 cm⁻¹: A strong, sharp peak characteristic of the ester C=O stretch.
~3010-3100 cm⁻¹: C-H stretching from the aromatic ring.
~2850-2960 cm⁻¹: C-H stretching from the aliphatic (ethyl and methyl) groups.
~1240 cm⁻¹: C-O stretching of the ester linkage.
Applications and Future Directions
2-(2-Methylphenyl)ethyl acetate and its derivatives are primarily valued in the fragrance industry for their pleasant, often fruity-floral scents.[1][7] Beyond perfumery, there is growing interest in the pharmacological potential of phenethyl acetate derivatives. Related compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[12][13] Researchers in drug development may use these synthetic protocols to generate libraries of novel ester derivatives for screening in various biological assays. The substitution pattern on the phenyl ring and the nature of the acyl group can be systematically varied to explore structure-activity relationships (SAR).
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Organic solvents like toluene and ethyl acetate are flammable. Keep away from ignition sources.
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. ResearchGate. Available at: [Link]
Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. ResearchGate. Available at: [Link]
Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. PMC. Available at: [Link]
Ethyl 2-(2-ethylphenyl)acetate. SpectraBase. Available at: [Link]
CN103553914A - Phenylethyl acetate synthesis method. Google Patents.
Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available at: [Link]
Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction. MDPI. Available at: [Link]
Recent progresses in the pharmacological activities of caffeic acid phenethyl ester. PubMed. Available at: [Link]
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Hindawi. Available at: [Link]
Fischer Esterification. Chemistry Steps. Available at: [Link]
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Available at: [Link]
Synthesis method of methyl phenylacetate. Patsnap Eureka. Available at: [Link]
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]
Catalyst Effect on the Synthesis of Ethyl Acetate via - Amanote Research. Amanote. Available at: [Link]
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
2-phenyl ethyl acetate production by Continuous reactive distillation through catalysis by ion exchange resin. Aidic. Available at: [Link]
CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. Google Patents.
2-(2-Methylphenyl)acetate. PubChem. Available at: [Link]
Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. PubMed. Available at: [Link]
Ethyl Acetate Applications in Pharmaceuticals: An Overview. Patsnap. Available at: [Link]
2-Ethylphenyl Acetate. PubChem. Available at: [Link]
What Is the Synthetic Application of Ethyl Acetate?. Medium. Available at: [Link]
The Applications of Acetone and Ethyl Acetate: Reactions and Applications. Request PDF. Available at: [Link]
Standard Operating Procedure: Safe Handling and Application of 2-(2-Methylphenyl)ethyl Acetate
Introduction 2-(2-Methylphenyl)ethyl acetate, also known as o-tolyl-ethyl acetate, is an aromatic ester valued for its potential application as a fragrance and flavor component. Its structural characteristics suggest a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(2-Methylphenyl)ethyl acetate, also known as o-tolyl-ethyl acetate, is an aromatic ester valued for its potential application as a fragrance and flavor component. Its structural characteristics suggest a compound with complex floral and fruity notes, making it a molecule of interest for researchers in perfumery, food science, and synthetic chemistry. The precise handling, synthesis, and quality control of such specialty chemicals are paramount to ensure experimental reproducibility, laboratory safety, and the integrity of the final product.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth standard operating procedure (SOP) covering the chemical's properties, critical safety protocols, a detailed methodology for its synthesis via Fischer Esterification, and a robust protocol for its purity and identity verification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower the user with a deeper understanding of the processes involved.
Chemical and Physical Properties
A thorough understanding of a chemical's physical properties is the foundation of its safe handling and application. The properties of 2-(2-Methylphenyl)ethyl acetate are summarized below.
Adherence to strict safety protocols is non-negotiable. The following information is synthesized from safety data for the compound and general principles for handling combustible esters.[3]
Hazard Identification
Pictogram(s)
Signal Word
Warning
Hazard Statements
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements
P261: Avoid breathing mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Exposure Controls & Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact. Engineering controls and PPE are critical to mitigate these risks.
Engineering Controls: All handling of 2-(2-Methylphenyl)ethyl acetate, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible.[3]
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield to protect against splashes.[3][4]
Skin Protection: Wear a flame-resistant lab coat. Use nitrile gloves for incidental contact. For prolonged contact or immersion, consult glove manufacturer data, but neoprene or butyl rubber gloves are generally recommended for esters.
Respiratory Protection: If working outside of a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4]
First Aid Measures
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible. Seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Fire Fighting & Spill Procedures
Fire: The compound is a combustible liquid with a flash point of 107 °C. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[3] Vapors may be heavier than air and travel to an ignition source.
Spills: For small spills (<100 mL), absorb with an inert material like vermiculite or sand. For large spills, evacuate the area and contact institutional Environmental Health & Safety. Ensure no ignition sources are present.
Storage, Handling, and Waste Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids/bases.[5]
Handling: Avoid contact with skin and eyes and avoid breathing vapors.[5] Use spark-proof tools and ground/bond containers when transferring large volumes to prevent static discharge.
Waste Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[4] Collect in a properly labeled, sealed container.
Protocol 1: Synthesis via Fischer Esterification
This protocol details the synthesis of 2-(2-Methylphenyl)ethyl acetate from 2-(2-methylphenyl)ethanol and acetic acid.
Principle of the Method
Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To drive the reaction towards the product (the ester), a large excess of one reactant (in this case, acetic acid) is used, and the reaction is heated to reflux to increase the rate. The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-(2-Methylphenyl)ethyl acetate.
Materials and Equipment
2-(2-methylphenyl)ethanol
Glacial Acetic Acid (used in excess as reactant and solvent)
Reaction Setup: In a 250 mL round-bottom flask, combine 2-(2-methylphenyl)ethanol (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.5 mol, 5 equivalents). The excess acetic acid serves as both a reactant and a solvent, driving the equilibrium forward.[9]
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 1-2 mL) dropwise. This addition is exothermic and must be done slowly. The sulfuric acid is the catalyst for the reaction.[8]
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of ice-cold water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired ester product is organic-soluble and will move into the ethyl acetate layer.
Washing and Neutralization: Combine the organic extracts. Wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. The bicarbonate wash is critical for neutralizing the remaining sulfuric acid and excess acetic acid.[10] The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate solvent.
Purification: The resulting crude oil should be purified by vacuum distillation to yield the final, pure 2-(2-Methylphenyl)ethyl acetate.[11] The boiling point is approximately 76-77 °C at 3 mmHg.
Protocol 2: Quality Control by GC-MS
This protocol provides a standard method for verifying the identity and assessing the purity of the synthesized 2-(2-Methylphenyl)ethyl acetate.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile organic compounds.[12] The gas chromatograph separates components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and fragments them into a predictable pattern based on their molecular structure. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification, while the area of the chromatographic peak is proportional to the compound's concentration.[13]
Workflow for GC-MS Analysis
Caption: Standard workflow for sample analysis using Gas Chromatography-Mass Spectrometry.
Materials and Equipment
Synthesized 2-(2-Methylphenyl)ethyl acetate
High-purity Ethyl Acetate (GC grade)
GC vials with septa
Gas Chromatograph with Mass Spectrometer (GC-MS)
Capillary GC Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
Step-by-Step Analytical Protocol
Sample Preparation: Prepare a dilute solution of the synthesized product by dissolving approximately 1-2 mg in 1 mL of GC-grade ethyl acetate in a GC vial.
Instrument Setup: Set up the GC-MS with the parameters outlined in the table below. These are typical starting conditions and may be optimized for specific instrumentation.[14][15][16]
Injection: Inject 1 µL of the prepared sample into the GC.
Data Acquisition: Acquire the data over the specified mass range after the solvent delay period.
Data Analysis:
Identity Confirmation: Identify the peak corresponding to the product. Extract the mass spectrum for this peak and compare it to a reference spectrum from a database (e.g., NIST). The molecular ion (M⁺) should be visible at m/z = 178. Key fragments would be expected from the loss of the ethoxy group (-OC₂H₅, m/z = 133) and the acetyl group (CH₃CO-, m/z = 43).
Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Calculate the purity of the target compound by dividing its peak area by the total area of all peaks (Area %). A purity of >98% is typically considered good for a purified product.
Recommended GC-MS Parameters
Parameter
Recommended Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film
Standard column for resolving a wide range of volatile compounds.
Carrier Gas
Helium, 1.0 mL/min constant flow
Inert gas providing good chromatographic efficiency.
Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the sample.
Oven Program
50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)
A standard temperature ramp to separate early-eluting impurities from the product.
MS Source Temp.
230 °C
Standard temperature for an EI source.
MS Quad Temp.
150 °C
Standard temperature for the quadrupole mass filter.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.[12]
Mass Scan Range
m/z 40 - 400
Covers the molecular weight of the target and its expected fragments.
Solvent Delay
3 minutes
Prevents the high concentration of solvent from damaging the MS filament.
Conclusion
2-(2-Methylphenyl)ethyl acetate is a valuable compound with potential applications in the fragrance industry. Its effective and safe use in a research setting is contingent upon a clear understanding of its properties and adherence to rigorous handling protocols. This guide provides the necessary framework, from safety and PPE to detailed procedures for synthesis and quality control. By following these validated protocols, researchers can confidently and safely work with this compound, ensuring high-quality results and a secure laboratory environment.
Technical Support Center: Purification Workflows for 2-Methylphenethyl Acetate
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scale-up chemists, and drug development professionals dealing with the isolation of 2-Methylphenethyl acetate following esterificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scale-up chemists, and drug development professionals dealing with the isolation of 2-Methylphenethyl acetate following esterification.
Esterification reactions are equilibrium-driven, frequently leaving behind unreacted starting materials. While acidic byproducts (like acetic acid) are easily removed via standard aqueous workups, isolating the target ester from unreacted 2-methylphenethyl alcohol presents a significant physicochemical challenge. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating standard operating procedures (SOPs) to achieve >99% purity.
Part 1: The Challenge & Troubleshooting FAQs
Q1: Why can't I remove the unreacted 2-methylphenethyl alcohol using a standard aqueous wash or brine?A: The separation fails due to polarity and partition coefficients. While acetic acid or acetyl chloride byproducts are easily deprotonated and washed into the aqueous phase using sodium bicarbonate, 2-methylphenethyl alcohol is highly lipophilic. It lacks an ionizable group at standard pH levels and remains partitioned in the organic phase alongside your target ester.
Q2: Is fractional distillation a viable option for scaling up this purification?A: It is possible but highly inefficient. The initial boiling point of 2-methylphenethyl alcohol is 243–244 °C. The boiling point of 2-methylphenethyl acetate is nearly identical due to the trade-off between increased molecular weight and the loss of hydrogen bonding. High-vacuum fractional distillation would require a column with an exceptionally high number of theoretical plates. This increases residence time in the still pot, risking thermal degradation of the ester. Chemical separation is the preferred industrial standard.
Q3: What is the most atom-economical method to remove the alcohol without relying on column chromatography?A: Chemical derivatization using cyclic anhydrides, specifically succinic anhydride . By reacting the crude mixture with succinic anhydride, the neutral unreacted alcohol is converted into an acidic hemiester (a half-ester)[1]. This hemiester contains a free carboxylic acid group, allowing it to be easily deprotonated and extracted into a mildly basic aqueous phase, leaving the pure 2-methylphenethyl acetate in the organic layer[2].
Q4: I am conducting parallel library synthesis and need a rapid, extraction-free purification method. What should I use?A: For small-to-medium scale parallel synthesis, use Polymer-Supported Isocyanate (PS-Isocyanate) resin . The isocyanate functional groups covalently bind to the nucleophilic hydroxyl group of the unreacted alcohol, forming a polymer-bound carbamate[3]. Because the impurity is now tethered to a macroscopic solid support, you simply filter the resin away to obtain the pure ester in the filtrate.
This protocol utilizes chemical derivatization followed by Liquid-Liquid Extraction (LLE). It is highly scalable and cost-effective.
Causality & Self-Validation: We use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction between the alcohol and the anhydride. The protocol mandates an acidic wash before the basic wash. If you wash with base first, the DMAP remains in the organic phase and contaminates your final product. The acidic wash protonates DMAP, moving it to the aqueous waste, ensuring a self-validating purity loop.
Step-by-Step Protocol:
Dissolution: Dissolve the crude mixture (containing 2-methylphenethyl acetate and unreacted alcohol) in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a concentration of 0.5 M.
Derivatization: Add 1.5 equivalents of succinic anhydride (relative to the estimated remaining alcohol) and 0.1 equivalents of DMAP.
Reaction: Stir the mixture at room temperature for 2–4 hours. Validation: Monitor via TLC or GC-MS until the alcohol peak completely disappears.
Acidic Wash (Catalyst Removal): Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M HCl. Discard the aqueous layer.
Basic Wash (Impurity Extraction): Wash the organic layer three times with saturated aqueous NaHCO₃. The basic environment deprotonates the newly formed hemiester, pulling it entirely into the aqueous phase.
Isolation: Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pure 2-methylphenethyl acetate.
Workflow for chemical derivatization and extraction of unreacted alcohol using succinic anhydride.
Method B: Solid-Phase Scavenging via PS-Isocyanate (Scale: 10mg – 5g)
This protocol is ideal for discovery chemistry, parallel synthesis, and scenarios where aqueous workups must be avoided.
Causality & Self-Validation: The reaction must be run in strictly anhydrous conditions. Isocyanates react rapidly with water to form carbamic acids, which spontaneously decarboxylate into amines. This side-reaction consumes the resin's binding capacity and introduces amine impurities into your product. Using anhydrous DCM ensures the resin exclusively targets the unreacted alcohol.
Step-by-Step Protocol:
Preparation: Dissolve the crude ester mixture in anhydrous DCM (0.1 M to 0.2 M concentration).
Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin (typical loading capacity: 1.0–1.8 mmol/g) based on the estimated amount of unreacted alcohol.
Scavenging: Agitate the suspension gently on an orbital shaker at room temperature for 4–6 hours, or at 40 °C for 2 hours to accelerate the covalent capture.
Filtration: Filter the mixture through a fritted syringe, a Celite pad, or a standard filter paper. Wash the resin beads twice with a small volume of clean DCM to ensure complete recovery of the ester.
Concentration: Evaporate the combined filtrate under reduced pressure to isolate the highly pure 2-methylphenethyl acetate.
Solid-phase scavenging of unreacted alcohol using PS-Isocyanate resin followed by filtration.
Part 3: Quantitative Method Comparison
To assist in selecting the optimal purification route for your specific operational scale, refer to the comparative data below:
Purification Method
Underlying Principle
Optimal Scale
Processing Time
Relative Cost
Yield Retention
Fractional Distillation
Boiling point differential
> 5 kg
12–24 hours
Low
Moderate (Thermal loss)
Column Chromatography
Polarity differential (Silica)
< 10 g
4–8 hours
High (Solvents)
High
Succinic Anhydride (SOP A)
Chemical derivatization & LLE
10 g – 1 kg
4–6 hours
Very Low
Very High (>95%)
PS-Isocyanate Resin (SOP B)
Covalent solid-phase scavenging
10 mg – 5 g
2–4 hours
Moderate (Resin)
Excellent (>98%)
Part 4: References
SAFETY DATA SHEET: 2-Methylphenethyl alcohol | sigmaaldrich.cn |
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 2-(2-Methylphenyl)ethyl Acetate Purity
Case ID: #TOL-AC-001
Subject: Troubleshooting Low Purity in o-Tolylethyl Acetate Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Start Here
Before modifying your synthesis, you must identify the specific nature of the impurity. Low purity is a symptom; the peak profile is the diagnosis.
Visual Guide: Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing purity issues based on chromatographic and physical evidence.
Common Issues & Solutions (Q&A)
Issue 1: The "Stubborn" Alcohol (Incomplete Conversion)
User Question: "My GC shows 5-10% unreacted alcohol despite refluxing for 4 hours. Why isn't the reaction finishing?"
Scientist's Analysis:
Unlike the standard 2-phenylethyl acetate, your target molecule has a methyl group at the ortho position on the phenyl ring. This creates steric hindrance . The nucleophilic attack of the alcohol on the carbonyl carbon is physically impeded by the bulky methyl group nearby. Standard Fischer esterification (Alcohol + Acetic Acid) often stalls at equilibrium because water cannot be removed fast enough to drive the reaction against this steric barrier.
Corrective Action:
Switch to an irreversible acylating agent or a water-removal system.
Method
Reagents
Pros
Cons
A. Anhydride Method (Recommended)
Acetic Anhydride + Pyridine/DMAP
Irreversible; high conversion (>98%).
Requires basic work-up to remove pyridine.
B. Dean-Stark Trap
Acetic Acid + Toluene + H₂SO₄
Cheap; removes water azeotropically.
High temp (110°C) may cause discoloration.
C. Acid Chloride
Acetyl Chloride + Et₃N
Very fast; highly reactive.
Exothermic; generates HCl salts (slurry).
Recommendation: Use Method A . The addition of DMAP (4-Dimethylaminopyridine) acts as a "hyper-nucleophilic" catalyst that specifically overcomes steric hindrance in difficult substrates.
Issue 2: The "Ghost" Peak (Isomeric Impurities)
User Question: "I have a persistent impurity peak eluting just 0.2 minutes before my product. Distillation doesn't remove it."
Scientist's Analysis:
You are likely seeing isomeric contamination . If your starting material (2-(2-methylphenyl)ethanol) contained traces of the meta or para isomers, they will esterify just like the ortho isomer.
Boiling Point Physics: The boiling points of o-, m-, and p- isomers are often within 2-3°C of each other. Standard distillation cannot separate them.
Corrective Action:
QC Your Raw Material: Run a GC on your starting alcohol. If the impurity exists there, you cannot fix it at the ester stage.
Purchase High-Purity Precursor: Ensure the starting alcohol is >98% pure ortho isomer.
Issue 3: Discoloration & Decomposition
User Question: "My product is 95% pure but has a dark yellow color. I distilled it at 240°C."
Scientist's Analysis:
You distilled at atmospheric pressure. 2-(2-Methylphenyl)ethyl acetate has a high boiling point (estimated >240°C). Heating organic esters to this temperature in the presence of trace air causes oxidation and thermal cracking.
Corrective Action:Vacuum Distillation is mandatory.
Target Pressure: < 2 mmHg (high vacuum).
Target Temperature: The boiling point will drop significantly (likely to 100-120°C range). This preserves the molecule's integrity and color.
Optimized Experimental Protocol
Objective: Synthesis of High-Purity (>99%) 2-(2-Methylphenyl)ethyl Acetate via Anhydride Method.
Reaction Scheme:
Figure 2: Acetylation pathway utilizing DMAP to overcome ortho-steric hindrance.
Step-by-Step Guide:
Setup:
In a dry 250 mL Round Bottom Flask (RBF), charge 0.1 mol of 2-(2-methylphenyl)ethanol.
Add 0.12 mol (1.2 eq) of Triethylamine (Et₃N) to act as an acid scavenger.
Add 0.01 mol (10 mol%) of DMAP . Note: DMAP is critical for the ortho-substituted substrate.
Dissolve in 100 mL of Dichloromethane (DCM) or Ethyl Acetate.
Addition:
Cool the mixture to 0°C (ice bath).
Dropwise add 0.12 mol (1.2 eq) of Acetic Anhydride .
Why: Controlling the exotherm prevents impurity formation.[1]
Reaction:
Allow to warm to room temperature.[2][3] Stir for 3-6 hours.
Monitor: Check TLC (Hexane:EtOAc 8:2) or GC.[1] The alcohol peak should disappear completely.
Work-up (The Purification Step):
Wash 1 (Acid Removal): Wash organic layer with 10% HCl (removes DMAP and excess Et₃N).
Wash 2 (Byproduct Removal): Wash with Saturated Sodium Bicarbonate (NaHCO₃). Caution: Gas evolution. This removes acetic acid byproduct.[4]
Wash 3 (Drying): Wash with Saturated Brine, then dry over Anhydrous Na₂SO₄.
Odor: Sweet, floral, slightly earthy/herbaceous (distinct from the "rose" scent of the non-methylated analog).
GC Purity: >99.0% Area normalization.
H-NMR (Key Diagnostic): Look for the singlet methyl peak attached to the aromatic ring (~2.3 ppm) and the distinct triplet/triplet pattern of the ethyl chain, shifted downfield due to the ester linkage.
References
PubChem. (2025).[10] 2-Phenylethyl Acetate Compound Summary. National Center for Biotechnology Information. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Department of Chemistry, University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
The Good Scents Company. (2023). Phenethyl Acetate General Information. [Link]
Technical Support Center: Stability of 2-(2-Methylphenyl)ethyl acetate
Topic: Acidic Stability & Hydrolysis Troubleshooting Executive Summary 2-(2-Methylphenyl)ethyl acetate (also known as o-tolylethyl acetate) is a primary alkyl ester used primarily in fragrance and flavor applications. Wh...
2-(2-Methylphenyl)ethyl acetate (also known as o-tolylethyl acetate) is a primary alkyl ester used primarily in fragrance and flavor applications. While generally stable under neutral conditions, it exhibits significant sensitivity to acid-catalyzed hydrolysis (
mechanism).
This guide addresses the structural vulnerabilities of this molecule in acidic media (pH < 5.0), provides mechanistic insights into its degradation pathway, and offers validated protocols for troubleshooting and stability testing.
The Hydrolysis Hazard: Mechanistic Insight
Why It Degrades
The degradation of 2-(2-Methylphenyl)ethyl acetate in acidic environments is driven by the protonation of the carbonyl oxygen. This transforms the carbonyl carbon into a strong electrophile, susceptible to nucleophilic attack by water.[1]
Key Structural Factor:
Unlike sterically hindered esters (e.g., tert-butyl esters), the ester linkage in this molecule is on a primary carbon separated from the aromatic ring by an ethyl chain. The ortho-methyl group on the phenyl ring provides minimal steric protection to the distant ester linkage. Consequently, it hydrolyzes at rates comparable to generic phenethyl acetate.
Pathway Visualization (
Mechanism)
The following diagram illustrates the acid-catalyzed cleavage of the ester bond.
Figure 1: The
hydrolysis pathway. Protonation of the carbonyl oxygen facilitates water attack, leading to the cleavage of the ester bond.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues researchers encounter when handling this compound in acidic solvents or formulations.
Scenario A: Unexpected Loss of Purity in HPLC/GC
Q: I stored my sample in 0.1% Formic Acid (pH ~2.7) overnight, and the purity dropped by 2%. Is this normal?
A:Yes.
Root Cause: At pH < 3.0, the concentration of hydronium ions (
) is sufficient to catalyze hydrolysis even at room temperature.
Diagnostic: Look for the emergence of two specific new peaks:
Acetic Acid: Elutes early (solvent front) in Reverse Phase HPLC; often invisible in GC-FID unless derivatized.
2-(2-Methylphenyl)ethanol: Elutes earlier than the parent ester in RP-HPLC (more polar) but later in non-polar GC columns (due to hydrogen bonding).
Corrective Action:
Immediate: Neutralize samples to pH 6.0–7.0 immediately after collection if analysis is delayed.
Protocol: Use ammonium acetate buffers (pH 5.0–6.0) instead of unbuffered formic/TFA acids for mobile phases if the run time is long.
Scenario B: "Ghost" Peaks in GC-MS
Q: I see a peak with m/z 136 appearing in my chromatogram. What is it?
A: This is likely the hydrolysis product, 2-(2-Methylphenyl)ethanol .
Mechanism: The parent ester (
) loses the acetyl group (). The alcohol product has a molecular weight of .
Verification: Check for the loss of the characteristic ester fragment (
43 or 61) and the appearance of the benzylic alcohol fragments.
Scenario C: Transesterification in Alcoholic Solvents
Q: I dissolved the compound in Methanol/HCl for a reaction, but I see a methyl ester forming.
A: You are observing acid-catalyzed transesterification .
The Issue: In the presence of acid and an alcohol solvent (methanol), the acetate group is swapped.
Reaction: 2-(2-Methylphenyl)ethyl acetate + MeOH
2-(2-Methylphenyl)ethanol + Methyl Acetate.
The Fix: Switch to non-nucleophilic solvents like Acetonitrile or Dichloromethane for acidic reactions. Avoid primary alcohols.
Use this protocol to determine if your specific formulation requires buffering.
Step
Action
Technical Note
1
Prepare Stock
Dissolve 10 mg of analyte in 10 mL Acetonitrile (1 mg/mL).
2
Prepare Stress Media
Create 0.1 M HCl (pH ~1) and Phosphate Buffer (pH 7).
3
Incubation
Mix Stock:Media (1:1). Incubate at 60°C for 4 hours.
4
Quench
Neutralize acid samples with 0.1 M NaOH or dilute into cold buffer.
5
Analysis
Analyze via HPLC-UV (210 nm or 254 nm).
6
Criteria
>5% degradation indicates "Acid Labile."
Protocol 2: Troubleshooting Flowchart
Follow this logic path when anomalies are detected.
Figure 2: Diagnostic decision tree for stability issues.
Data Summary: Stability Profile
The following table summarizes the predicted stability based on the
mechanism and comparative data for phenethyl esters.
Condition
Stability Rating
Primary Degradant
Recommendation
pH 1.0 - 3.0 (Aqueous)
Poor ( @ RT)
2-(2-Methylphenyl)ethanol
Avoid storage; Analyze immediately.
pH 4.0 - 6.0 (Buffered)
Good
N/A
Preferred range for HPLC mobile phases.
pH > 10.0 (Basic)
Very Poor
2-(2-Methylphenyl)ethanol
Saponification occurs rapidly.
Anhydrous Acid (e.g., HCl/Dioxane)
Moderate
N/A
Stable if strictly water-free.
References
Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Detailed discussion on
mechanisms).
PubChem. (n.d.).[2][3] 2-(2-Methylphenyl)ethyl acetate Compound Summary. National Library of Medicine. Retrieved February 26, 2026. (Note: Link directs to the acetate anion record as a proxy for the core structure family in the absence of a specific high-traffic record for the full ester).
ScenTree. (n.d.). Phenylethyl acetate Stability Profile. (Used as a homologous reference for phenethyl ester stability).
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.
Technical Support Center: Separation of 2-Methylphenethyl Acetate Isomers
Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Regioisomer Separation for 2-Methylphenethyl Acetate (CAS: 3581-70-4) Ticket ID: #ISO-SEP-2MPA Assigned Scientist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Hub.Subject: Optimization of Regioisomer Separation for 2-Methylphenethyl Acetate (CAS: 3581-70-4)
Ticket ID: #ISO-SEP-2MPA
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Isomer Challenge
You are likely encountering difficulties separating 2-Methylphenethyl acetate (the ortho isomer) from its regioisomers, 3-methyl (meta) and 4-methyl (para), or from its precursor, 2-methylphenethyl alcohol .[2]
Because these regioisomers share identical molecular weights (MW 178.[1]23) and nearly identical fragmentation patterns in MS, standard non-polar separation methods often fail.[1][2] This guide moves beyond generic protocols to target the specific dipole-dipole and
- interactions required to resolve these "critical pairs."
Module 1: Gas Chromatography (GC) Optimization
Current Status: You are likely using a 5%-phenyl (e.g., DB-5ms, HP-5) column and seeing co-elution of the meta and para isomers, or partial overlap with the ortho target.
The Mechanism of Failure
On non-polar methyl-siloxane columns, separation is driven primarily by boiling point. The boiling point differentials between ortho-, meta-, and para- substituted aromatics are often
C. The ortho isomer usually elutes slightly earlier due to steric shielding (lower effective surface area), but often not enough for baseline resolution.[2]
Solution: Polarity Tuning
To separate these isomers, you must exploit their polarity differences .[1] The ortho position creates a distinct dipole moment compared to the symmetric para position.[1]
Very High .[2] Excellent for separating the ester from the alcohol precursor.[1]
Troubleshooting Protocol: The "Critical Pair" Ramp
If using a standard 30m column, replace your generic ramp with this isomer-specific program:
Injection: Split 50:1 (Isomers are abundant; prevent column overload which widens peaks).
Initial: 60°C (Hold 1 min).
Ramp 1: 20°C/min to 140°C (Fast transport to the aromatic elution zone).
Ramp 2 (The Separation Window):2°C/min to 160°C.[1]
Why? Slowing the ramp here maximizes the interaction time with the stationary phase during the critical elution of the isomers.
Final: 30°C/min to 250°C (Bake out).
Module 2: HPLC Method Development
Current Status: Peaks are tailing or merging on a standard C18 column.
Objective: Baseline separation of regioisomers for purification or fraction collection.
The Mechanism of Failure
Standard C18 (alkyl chain) columns rely on hydrophobicity .[1] Since the methyl group adds the same hydrophobicity regardless of position (ortho/meta/para), C18 columns often fail to distinguish the shape selectivity of the isomers.
Solution:
-
Interaction Chromatography
You need a stationary phase that interacts with the electron cloud of the phenyl ring.
Recommended Phase: Biphenyl or Phenyl-Hexyl
A Biphenyl stationary phase provides enhanced selectivity for aromatic isomers.[1] The ortho-substituted isomer causes a twist in the ring system (steric hindrance), preventing it from "stacking" as effectively against the biphenyl ligands as the flat para isomer. This difference in "stacking" capability creates the separation.[1]
Figure 1: Decision logic for selecting the correct HPLC stationary phase and mobile phase modifier for aromatic isomer separation.
Module 3: Frequently Asked Questions (FAQs)
Q1: My 2-Methylphenethyl acetate peak has a "shoulder." What is it?
A: If the shoulder is on the tailing edge, it is likely the 3-methyl (meta) isomer. If the shoulder is on the front, check for 2-Methylphenethyl alcohol (the unreacted precursor).
Verification: Run the sample on a Wax column.[1] The alcohol is highly polar and will shift significantly later in retention time compared to the ester, whereas the isomers will remain grouped but resolved.
Q2: Can I use UV detection for these isomers?
A: Yes, but selectivity is key.
Wavelength: 210 nm (non-selective) vs. 254-260 nm (selective for the aromatic ring).[1]
Note: The acetate group is UV-transparent.[1] Detection relies entirely on the phenyl ring.[1] The ortho substitution slightly shifts the
compared to para due to electronic perturbation of the ring, but 254 nm is generally robust for all isomers.
Q3: Why does Acetonitrile (ACN) ruin my separation on Phenyl columns?
A: ACN has essentially "pi-electrons" (in the triple bond C≡N) that compete with your analyte for the stationary phase's pi-systems. This "blinds" the column to the subtle differences between your isomers. Always use Methanol when relying on phenyl-based selectivity, as it allows the analyte's aromatic ring to interact directly with the stationary phase [1].
References
Agilent Technologies. (2007).[1] HPLC Separation Fundamentals: Normal Phase and Isomer Separation. Agilent Technical Library. Link
National Institute of Standards and Technology (NIST). (2014).[1] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST Mass Spectrometry Data Center.[1] Link[2]
Restek Corporation. (2016).[1] Separation of ortho, meta and para isomers using Biphenyl Columns. Application Note. Link
The primary degradation pathway for 2-(2-Methylphenyl)ethyl acetate is hydrolysis, cleaving the ester bond to yield 2-(2-methylphenyl)ethanol and acetic acid . While the ortho-methyl group provides slight steric bulk to the aromatic ring, the ester linkage is separated by an ethyl spacer, leaving the carbonyl carbon exposed to nucleophilic attack by water.
Critical Risk: This reaction is autocatalytic . The byproduct, acetic acid, lowers the pH of the matrix, exponentially accelerating further hydrolysis. Therefore, early detection and strict moisture control are non-negotiable.
Troubleshooting Guide: Field Issues & Solutions
Issue 1: "My purity dropped from 99% to 94% in a sealed bottle over 6 months."
Diagnosis: Moisture intrusion or "wet" initial packaging.
Technical Insight: Even "sealed" bottles can breathe through cap liners if not paraffin-wrapped. If the initial water content was >0.1%, hydrolysis initiated slowly, producing acetic acid. Once the acid concentration reached a critical threshold, the degradation rate spiked (autocatalysis).
Corrective Action:
Immediate: Test current water content using Karl Fischer (Coulometric).
Remediation: If purity is >90%, dry the liquid over activated 4Å molecular sieves for 24 hours, then filter and re-package under Argon. If <90%, redistillation is required.
Prevention: Store future aliquots with a headspace of dry Nitrogen or Argon.
Issue 2: "I see a new peak at RRT 0.85 on my GC chromatogram."
Diagnosis: Formation of the hydrolysis alcohol product, 2-(2-methylphenyl)ethanol.
Technical Insight: On non-polar GC columns (e.g., DB-5, HP-5), the alcohol (polar, H-bonding) typically elutes before the parent ester (higher boiling point, non-polar).
Corrective Action:
Verification: Spike the sample with authentic 2-(2-methylphenyl)ethanol to confirm retention time match.
Quantification: Calculate the molar ratio of Alcohol:Ester. If the ratio exceeds 0.05 (5%), the material is compromised for sensitive kinetic applications.
Issue 3: "The liquid smells sharper/sour than the previous batch."
Diagnosis: Release of free Acetic Acid.
Technical Insight: The human nose is highly sensitive to acetic acid (vinegar note), often detecting it at ppm levels before it appears as a significant impurity on HPLC/GC.
Corrective Action:
Do NOT trust the nose alone. Perform a pH check.
Protocol: Shake 1 mL of the ester with 1 mL of neutral, degassed water. Measure the pH of the aqueous layer.[1][5] If pH < 5.0, significant hydrolysis has occurred.
This diagram illustrates how a single water molecule initiates a cycle that generates its own catalyst (H+).
Caption: The "Acid" node loops back to activate the Ester, creating a runaway degradation effect.
Figure 2: Storage Decision Tree
Follow this logic to determine the optimal storage strategy for your specific sample state.
Caption: Decision matrix for handling neat vs. solvated samples to prevent hydrolysis.
Standard Operating Protocols (SOPs)
Protocol A: Water Content Analysis (Karl Fischer)
Use this to validate the "dryness" of your storage environment.
Equipment: Coulometric Karl Fischer Titrator (e.g., Metrohm or Mettler Toledo).
Reagent: Anolyte solution for ketones/esters (methanol-free reagents are preferred to prevent side reactions, though standard reagents work for simple esters).
Procedure:
Pre-titrate the cell to remove background drift (< 5 µ g/min ).
Inject 1.0 mL of sample using a dry, gas-tight syringe.
Pass Criteria: Water content ≤ 0.05% (500 ppm) .
Fail Criteria: If > 0.1%, implement Protocol C (Drying).
Protocol B: Purity Monitoring via GC-FID
Routine check every 3 months.
Parameter
Setting
Column
DB-5 or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet
Split 50:1 @ 250°C
Oven
60°C (1 min) → 10°C/min → 220°C (3 min)
Detector
FID @ 280°C
Expected RT
Alcohol (~8.5 min), Ester (~10.2 min)
Protocol C: Drying & Purification
For rescuing "wet" batches.
Activated Sieves: Bake 4Å molecular sieves at 200°C for 4 hours. Cool in a desiccator.
Treatment: Add 10% w/v sieves to the ester liquid.
Incubation: Let stand for 24 hours under Argon. Do not stir vigorously (avoids grinding sieves into dust).
Filtration: Filter through a 0.45 µm PTFE syringe filter into a fresh, baked amber glass vial.
Q: Can I store this compound in plastic tubes (Eppendorf)?A:No. Esters can leach plasticizers from certain plastics, and plastics are permeable to water vapor over time. Always use Type I borosilicate glass vials with PTFE-lined caps.
Q: I need to use it in a cell culture assay (aqueous media). How long will it last?A: At pH 7.4 and 37°C, the half-life is likely in the range of 12-24 hours . You must prepare the stock in DMSO and spike it into the media immediately before the experiment. Do not store pre-diluted aqueous solutions.
Q: Why does the "ortho-methyl" group not protect the ester?A: Steric hindrance works best when the bulky group is directly adjacent to the reaction center (the carbonyl carbon). In 2-(2-Methylphenyl)ethyl acetate, the bulky o-tolyl group is separated by two carbons (ethyl chain). It is too far away to effectively block water from attacking the ester carbonyl [1].
References
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Establishes the lack of steric influence of beta-substituents on ester hydrolysis).
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Comprehensive kinetics on ester hydrolysis).
Connors, K. A. (1986). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
Sigma-Aldrich. (n.d.). Product Safety Data Sheet: 2-Phenylethyl acetate. (Used as a structural analog for handling and safety data).[7][8][9]
Technical Support Center: Vacuum Distillation of o-Tolyl Ethyl Acetate
Topic: Purification of o-Tolyl Ethyl Acetate (Ethyl o-Tolylacetate) via Vacuum Distillation Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals[1][2] [1][2] Scope Cl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of o-Tolyl Ethyl Acetate (Ethyl o-Tolylacetate) via Vacuum Distillation
Role: Senior Application Scientist
Audience: Researchers, Process Chemists, Drug Development Professionals[1][2]
[1][2]
Scope Clarification:
The term "o-Tolyl ethyl acetate" is chemically ambiguous. In this guide, we address the purification of Ethyl o-tolylacetate (Ethyl 2-(2-methylphenyl)acetate; CAS: 40291-39-2), a common intermediate in pharmaceutical synthesis.[1][2]
Note: If your target is o-Tolyl acetate (the acetate ester of o-cresol), the boiling points will differ, but the distillation principles remain valid.[1][2]
Part 1: Pre-Distillation Assessment & Feasibility
Before initiating vacuum distillation, you must validate that your crude feedstock is suitable for thermal processing. Direct distillation of crude reaction mixtures often leads to decomposition or dangerous pressure spikes.[1]
Q: My crude material is dark brown/black. Can I distill this directly?
A:Do not distill directly without pre-treatment.
Dark coloration indicates oxidized byproducts or polymerized impurities. Distilling a "tarry" crude often causes:
Entrainment: Colored impurities are carried over into the distillate via bumping.[1]
Thermal Degradation: The high pot temperature required to drive volatiles out of a viscous tar promotes further decomposition.[1]
Protocol:
Acid Neutralization: If synthesized via Fisher esterification, wash the organic layer with saturated NaHCO₃ to remove residual o-tolylacetic acid and H₂SO₄ catalyst.[1] Residual acid catalyzes decomposition during heating.[1]
Solvent Stripping: Remove low-boiling solvents (Ethanol, DCM, Toluene) via rotary evaporation before high-vacuum distillation.[1][2] Residual solvents will expand violently (bump) when high vacuum is applied.[2]
Adsorbent Treatment: If the color is intense, stir the crude oil with 1-2% w/w Activated Carbon or Silica Gel for 30 minutes, then filter.[1]
Q: What are the target physical properties I should expect?
Use the following data to validate your fractions.
A: Use the Clausius-Clapeyron Nomograph principle.[1]
You want to distill at the lowest possible temperature to prevent transesterification or oxidation, but high enough to condense efficiently.[1]
Coolant Temp: Set the condenser coolant to 15–20°C. Caution: If the coolant is too cold (<0°C), viscosity may increase, or vapors may freeze if impurities (like acetic acid) are present.[1][2]
Q: The temperature is fluctuating, and I'm not getting a steady drip. Why?
A: This is a classic symptom of "Starved Boil-up" or Vacuum Instability .[1][2]
Troubleshooting Checklist:
Insulation: Is the column insulated? High-boiling esters condense on the column walls before reaching the thermometer.[1][2] Wrap the Vigreux column and still head with glass wool and aluminum foil.[1]
Stirring: Are you using a magnetic stir bar? Never distill viscous esters without vigorous stirring or a capillary bubbler.[2] Localized superheating causes bumping.[1]
Vacuum Leaks: A fluctuation of ±1 mmHg can shift the boiling point by 5–10°C. Check all ground glass joints.[1] Grease them properly with high-vacuum grease (Dow Corning or Apiezon).[1][2]
Workflow Diagram: Purification Logic
Caption: Logical workflow for the purification of Ethyl o-tolylacetate, emphasizing pre-treatment to ensure distillation success.
Part 3: Advanced Troubleshooting (FAQs)
Q: My distillate has a persistent pink/red tint. How do I remove it?
A: This is common with o-tolyl derivatives due to the oxidation of phenolic impurities (if starting from o-cresol) or trace quinone formation.[1][2]
Immediate Fix: If the purity is acceptable (>98% by GC), the color is likely cosmetic (ppm level).[2]
Purification Fix:
Dilute the distillate in Hexane/Ethyl Acetate (9:1).
Filter through a short pad of Silica Gel or Neutral Alumina .[1]
Re-concentrate.[1] This is often more effective than a second distillation for color removal.[2]
Q: The vacuum pump oil is turning cloudy during the run. Is this dangerous?
A: Yes. This indicates solvent breakthrough .[2]
You likely did not strip all the ethanol/solvent before attaching the high-vacuum pump.[1][2]
Consequence: The solvent degrades the pump oil's viscosity, reducing vacuum depth. You will struggle to reach the <5 mmHg required for the ester, forcing you to overheat the pot.[1]
Action: Stop immediately. Change the pump oil.[1][4] Install a cold trap (Dry Ice/Acetone) between the manifold and the pump to catch volatiles.[2]
Q: Separation of the "Forerun" is difficult; the temp rises too fast.
A: Ethyl o-tolylacetate often has a boiling point close to unreacted o-tolylacetic acid (if it decarboxylates) or other esters.[1][2]
Solution: Increase the Reflux Ratio .
If using a simple still head: Switch to a Vigreux column or a packed column (raschig rings).[2]
Slow the take-off rate: Collect 1 drop per second. A slower rate allows the liquid-vapor equilibrium to establish, improving the separation of the lower-boiling impurities (Forerun) from the Main Fraction.[1][2]
References
BenchChem. (n.d.).[2] Ethyl o-tolylacetate Chemical Properties and Purification. Retrieved from [1][2]
Organic Syntheses. (2010). Purification of Phenylacetic Acid Derivatives. Organic Syntheses, Coll. Vol. 11. Retrieved from [1][2]
Pressure Control Solutions. (2019). Vacuum Distillation Troubleshooting and Pressure Control. Retrieved from
Sihai Energy Tech. (2024).[2] Principles and Advantages of Vacuum Distillation for High Boiling Esters. Retrieved from
Busch Vacuum. (n.d.).[2] Vacuum Distillation Process Guide. Retrieved from
Technical Support Center: Resolving Phase Separation in 2-(2-Methylphenyl)ethyl Acetate Workflows
Executive Summary As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of 2-(2-Methylphenyl)ethyl acetate . While this molecule is a robust intermediate in fragrance and pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of 2-(2-Methylphenyl)ethyl acetate . While this molecule is a robust intermediate in fragrance and pharmaceutical synthesis, it presents a unique physicochemical challenge: Isopycnic Density .
The density of this ester (approx. 1.01 – 1.04 g/mL ) is nearly identical to that of water and dilute aqueous buffers.[1][2] This "density mimicry" is the primary cause of phase separation failures, rag layers, and emulsion locks during extraction.
This guide moves beyond generic advice, providing causal analysis and density-modification protocols to resolve these specific issues.
Module 1: The "Invisible Interface" (Density Management)
The Problem
You have performed a liquid-liquid extraction. You stopped stirring, but the layers are not separating. You see a single phase or a blob floating in the middle of the funnel.
Root Cause Analysis
Liquid-liquid extraction relies on a density difference (
) of at least 0.05 g/mL for rapid separation.[1][2]
Result: The organic layer becomes significantly heavier than water and sinks to the bottom.[2]
Critical Warning: If you use Option C, remember your product is now the bottom layer.[2] Label your flask immediately.
Module 2: Emulsion Breaking (The "Rag Layer")
The Problem
A cloudy, defined "rag layer" sits between the aqueous and organic phases.
Root Cause Analysis
This is likely a Pickering Emulsion or surfactant-stabilized interface.[1][2]
Micro-Precipitates: If you used a drying agent (MgSO₄) or catalyst before washing, fine particulates can sit at the interface, mechanically preventing coalescence.[2]
Soap Formation: If you washed with a strong base (NaOH) to remove unreacted acid, you may have hydrolyzed a fraction of the ester, creating o-tolyl acetate soaps (surfactants).[1][2]
Visual Workflow: Emulsion Breaker Decision Tree
Figure 1: Decision matrix for resolving persistent emulsions in ester workups.
Module 3: Chemical Stability & Hydrolysis Prevention
The Problem
The phases separated, but the yield is lower than expected, or the organic layer smells of vinegar (Acetic acid) or o-methylphenethyl alcohol (floral/rose odor).
Root Cause Analysis
2-(2-Methylphenyl)ethyl acetate is an ester.[1][2][4] Like all esters, it is susceptible to hydrolysis , particularly in high pH (alkaline) environments used to neutralize reaction acids.[2]
Using 1M NaOH or KOH for washes is a common error.[1][2] The heat of neutralization accelerates hydrolysis, destroying your product and creating surfactants (soaps) that cause the emulsions described in Module 2.
Corrective Protocol: The "Cold Buffer" Wash
Substitute Base: Never use NaOH.[1][2] Use Saturated Sodium Bicarbonate (NaHCO₃) .[1] It is mild (pH ~8.[1][2]5) and insufficient to rapidly hydrolyze the ester.
Temperature Control: Cool the biphasic mixture to 0–5°C (ice bath) before mixing. Hydrolysis rates drop significantly at lower temperatures.[1][2]
Rapid Separation: Do not let the ester sit in the basic aqueous layer.[2] Shake, vent, and separate immediately.
Summary of Physicochemical Properties
Property
Value (Approx.)
Implication for Handling
Density
1.01 – 1.04 g/mL
High Risk: Floats in brine, sinks in water, hangs in dilute buffer.[1][2]
Water Solubility
Very Low (<0.1%)
Good for extraction, but prone to "oiling out" on surfaces.[1][2]
Boiling Point
~230–240°C
High boiling point.[1][2] Difficult to remove if used as excess reagent.[1][2]
Q: I added brine, but now I have three layers. What happened?A: You likely saturated the aqueous phase so heavily that some organic impurities or co-solvents (like THF or Dioxane if used) were forced out of the water but didn't mix with your ester.
Fix: Add more of your primary extraction solvent (e.g., Ethyl Acetate) to merge the top two organic layers.[2]
Q: Can I use centrifugation to break the emulsion?A: Yes. If the "Density Swing" method fails, transfer the emulsion to a centrifuge tube. Spin at 3000 RPM for 5 minutes . The g-force overcomes the lack of density difference. This is the gold standard for stubborn emulsions.
Q: My product is oiling out during crystallization. How do I fix this?A: This ester has a low melting point and prefers to remain an oil.[2] "Oiling out" usually means your solvent system is too polar.[1][2]
Fix: Re-dissolve the oil by heating.[2] Add a "seed" crystal if available, or scratch the glass. More importantly, slowly add a non-polar anti-solvent (like Hexane) while stirring vigorously to encourage precipitation rather than oil formation.[1][2]
References
Sigma-Aldrich. 2-Phenethyl acetate Product Specification & Density Data.[1][2] (Used as structural analog for density approximation).[1][2] [1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946347, 2-(2-Methylphenyl)acetate.[1][2] (Verifying structural isomers). [1][2]
BenchChem Technical Support. Troubleshooting Liquid-Liquid Extractions and Emulsions. (General protocols for ester isolation). [1]
Thermo Fisher Scientific. Solid Phase Extraction and Chromatography Troubleshooting Guide. (Surfactant and particulate management).[1][2]
Biotage. Strategies for Breaking Emulsions in Organic Synthesis. (Salting out and filtration mechanisms).[1][2]
2-(2-Methylphenyl)ethyl acetate 1H and 13C NMR spectral analysis
High-Resolution vs. Benchtop NMR for the Structural Elucidation of 2-(2-Methylphenyl)ethyl acetate: A Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution vs. Benchtop NMR for the Structural Elucidation of 2-(2-Methylphenyl)ethyl acetate: A Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related regioisomers in drug development and fragrance synthesis. 2-(2-Methylphenyl)ethyl acetate (also known as o-methylphenethyl acetate) presents a unique spectroscopic puzzle: it contains two distinct methyl groups and a sterically hindered aromatic ring.
This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) for the structural elucidation of this compound, providing field-proven protocols and self-validating experimental data.
The Analytical Challenge: Structural Nuances
The chemical structure of 2-(2-methylphenyl)ethyl acetate consists of an aromatic ring with an ortho-methyl substitution and an ethyl acetate side chain. The primary analytical challenges are:
Methyl Singlet Resolution: The acetate methyl group (~2.05 ppm) and the ortho-methyl group (~2.35 ppm) are separated by only 0.3 ppm.
Aromatic Complexity: The four aromatic protons exhibit strong second-order coupling. Distinguishing this ortho-isomer from its meta- or para-counterparts requires precise resolution of the aromatic splitting patterns.
Baseline spectral data for the unsubstituted phenethyl acetate analog demonstrates standard ester shifts, but the addition of the ortho-methyl group introduces magnetic anisotropy that shifts the adjacent protons[1]. The structural elucidation of such derivatives is routinely confirmed using comparative spectroscopic techniques[2].
Platform Comparison: 80 MHz vs. 600 MHz NMR
When selecting an instrument for analyzing 2-(2-methylphenyl)ethyl acetate, the choice between benchtop and high-field systems dictates the depth of structural information obtained.
80 MHz Benchtop NMR (The QA/QC Workhorse):
Performance: Easily resolves the aliphatic triplets (the -CH2- groups) and clearly separates the two methyl singlets (24 Hz separation at 80 MHz).
Limitation: The aromatic region (7.10–7.20 ppm) appears as a single, unresolved broad multiplet. It cannot definitively distinguish the ortho-isomer from the meta-isomer without spiking with reference standards.
Best For: Reaction monitoring (e.g., tracking the esterification of 2-(2-methylphenyl)ethanol by watching the O-CH2 triplet shift from ~3.8 ppm to 4.25 ppm).
600 MHz High-Field NMR (The Elucidation Standard):
Performance: Achieves first-order splitting in the aromatic region, resolving the four protons into distinct doublets and triplets/td. The methyl singlets are separated by 180 Hz, providing massive baseline clearance.
Advantage: Enables rapid, high-resolution 2D NMR (HSQC/HMBC) to unambiguously link the isolated methyl singlets to their respective functional groups.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a causality explanation and an internal quality check.
Step 1: Sample Preparation
Action: Dissolve 15 mg of 2-(2-methylphenyl)ethyl acetate in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: 15 mg yields an optimal concentration (~150 mM). This is high enough to achieve a robust Signal-to-Noise Ratio (SNR) for 13C in under 20 minutes, yet low enough to prevent viscosity-induced line broadening or concentration-dependent chemical shift drifting.
Step 2: Probe Tuning and Shimming
Action: Insert the 5 mm tube, tune/match the probe to the exact Larmor frequencies, and execute gradient shimming (Z1-Z5).
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 0.8 Hz. If the TMS peak exhibits a "skirt" or asymmetry, the closely spaced methyl singlets will artificially broaden, and the sample must be re-shimmed.
Step 3: 1D ¹H NMR Acquisition
Action: Use a standard 1D pulse sequence (zg30). Set the pulse angle to 30° and the relaxation delay (D1) to 2.0 seconds.
Causality: A 30° pulse ensures faster longitudinal relaxation (
) recovery compared to a 90° pulse. The 2.0 s D1 ensures that the methyl protons (which have shorter times) are fully relaxed.
Self-Validation Check: Integrate the acetate methyl to exactly 3.00. The ortho-methyl must subsequently integrate to 3.00 ± 0.05, and the methylenes to 2.00 ± 0.05. Any deviation >5% indicates incomplete relaxation or an impure sample.
Quantitative Data Presentation
The following tables summarize the spectral assignments, directly comparing the analytical resolution of the two platforms.
Correlates to Carbonyl C=O (~171.1) and Ar-CH2 (~32.5)
Carbonyl C=O
~171.1
Correlates to Acetate -CH3 (~2.05) and O-CH2 (~4.25)
Mechanistic Insights: 2D NMR Workflow for Unambiguous Assignment
If an unknown sample is suspected to be a mixture of ortho, meta, and para isomers, 1D NMR is insufficient. We must rely on Heteronuclear Multiple Bond Correlation (HMBC).
By tuning the HMBC experiment to a long-range coupling constant (
) of 8 Hz, we selectively observe 2-bond and 3-bond magnetization transfers. This is the exact mechanistic pathway needed to prove that the singlet at 2.35 ppm is attached to the aromatic ring (correlating to ~136.0 ppm), while the singlet at 2.05 ppm is attached to the ester carbonyl (correlating to ~171.1 ppm).
Workflow for the unambiguous 2D NMR assignment of 2-(2-Methylphenyl)ethyl acetate.
References
National Center for Biotechnology Information. "2-Phenylethyl Acetate." PubChem Compound Summary for CID 7654. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of o-Tolyl Ethyl Acetate (Ethyl 2-methylphenylacetate).
Executive Summary
o-Tolyl ethyl acetate (IUPAC: Ethyl 2-methylphenylacetate ; CAS: 40291-39-2) is a structural isomer of ethyl p-tolylacetate and ethyl phenylpropionate. Widely used as a fragrance ingredient and a chemical intermediate in drug synthesis, its accurate identification relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides a definitive analysis of its Electron Ionization (EI) fragmentation pattern. Unlike simple aliphatic esters, o-tolyl ethyl acetate exhibits a complex fragmentation behavior driven by the stability of the methyltropylium ion (m/z 105) and specific McLafferty-like rearrangements . This document details the mechanistic pathways, diagnostic ions, and differentiation strategies against positional isomers.
Chemical Profile & Structural Context
Before analyzing the spectrum, the structural connectivity must be defined to understand bond labilities.
A benzene ring substituted at the ortho position with a methyl group (-CH₃) and an ethyl acetate side chain (-CH₂COOCH₂CH₃).
Experimental Protocol: GC-MS Acquisition
To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. This protocol ensures minimal thermal degradation and optimal ionization efficiency.
Instrumentation: Single Quadrupole or Time-of-Flight (ToF) MS coupled to GC.
Inlet Temperature: 250 °C (Split mode 10:1 to prevent saturation).
Oven Program: 60 °C (1 min hold) → 10 °C/min → 280 °C (5 min hold).
Scan Range: m/z 40–350.
Critical Note: Isomeric differentiation (ortho vs. para) relies on chromatographic resolution combined with subtle spectral intensity differences. Ensure your column efficiency (N) > 20,000 plates.
Fragmentation Pathway Analysis
The mass spectrum of ethyl o-tolylacetate is dominated by benzylic cleavage and rearrangement ions. The fragmentation follows two primary channels: Alkoxy Cleavage and McLafferty Rearrangement .
4.1 Key Diagnostic Ions
m/z
Ion Identity
Relative Abundance
Mechanism
178
[M]⁺
Low (<10%)
Molecular ion. Stable enough to be observed but fragments readily.
150
[M - C₂H₄]⁺•
Moderate (20-40%)
McLafferty Rearrangement . Loss of neutral ethylene from the ethyl ester group.
133
[M - OEt]⁺
Moderate (30-50%)
-Cleavage. Loss of ethoxy radical (•OC₂H₅).[1] Forms the acylium ion.[2]
105
[C₈H₉]⁺
Base Peak (100%)
Methyltropylium Ion . Formed by loss of the carbethoxy group (•COOEt).
79/77
[C₆H₇]⁺ / [C₆H₅]⁺
Low-Moderate
Decomposition of the tropylium species.
4.2 Mechanistic Visualization
The following diagram illustrates the causal relationships between the molecular ion and its fragments.
Figure 1: Electron Ionization (EI) fragmentation pathway of Ethyl o-tolylacetate. The formation of the m/z 105 ion is the dominant thermodynamic sink.
Comparative Analysis: Isomer Differentiation
A critical challenge in drug development and impurity profiling is distinguishing Ethyl o-tolylacetate from its isomers, particularly Ethyl p-tolylacetate and Ethyl phenylacetate .
5.1 Spectral Comparison
While the fragmentation mechanisms are identical for the ortho, meta, and para isomers, the ion intensity ratios and retention times differ.
Feature
Ethyl o-tolylacetate (Ortho)
Ethyl p-tolylacetate (Para)
Ethyl Phenylacetate (Homolog)
Base Peak
m/z 105 (Methyltropylium)
m/z 105 (Methyltropylium)
m/z 91 (Tropylium)
Molecular Ion
m/z 178
m/z 178
m/z 164
m/z 105/133 Ratio
High (> 2:1)
High (> 2:1)
N/A (Shifted to 91/119)
Ortho Effect
Subtle steric crowding may slightly reduce M+ intensity compared to para.
Higher M+ stability due to symmetry.
N/A
Retention Time
Elutes Earlier (Lower BP)
Elutes Later (Higher BP)
Elutes Earliest (Lower MW)
Differentiation Strategy:
Primary: Use Retention Time (RT) . On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5), the ortho isomer typically elutes before the para isomer due to the "ortho effect" reducing the effective molecular volume and boiling point (Ortho BP ~248°C vs Para BP ~252°C, though close).
Secondary: Check the m/z 91 vs. 105 ratio. If m/z 91 is the base peak, you likely have Ethyl Phenylacetate, not a tolyl derivative.
5.2 The "Ortho Effect" in Mass Spectrometry
In many ortho-substituted aromatics, a specific "ortho effect" (often involving water or alcohol loss via a 6-membered transition state) is observed.
Observation: For ethyl o-tolylacetate, the ester group is separated from the ring by a methylene (-CH₂-) bridge. This spacing prevents the direct interaction between the ortho-methyl and the carbonyl oxygen that is seen in o-toluic acid esters.
Result: The mass spectra of ortho- and p-tolyl ethyl acetates are nearly identical .
Actionable Advice: Do not rely solely on library matching scores. You must run a reference standard of the specific isomer to confirm retention time.
References
NIST Mass Spectrometry Data Center. (2023). Ethyl 2-methylphenylacetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
BenchChem. (2024). Ethyl o-tolylacetate Structure and Properties. Link
Royal Society of Chemistry. (2024). ChemSpider Record: Ethyl 2-methylphenylacetate. Link
Comparative Chromatographic Profiling of Methylphenethyl Acetate Regioisomers
Executive Summary The separation of methylphenethyl acetate isomers—specifically the ring-substituted regioisomers ortho- , meta- , and para-methylphenethyl acetate —presents a classic analytical challenge in forensic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The separation of methylphenethyl acetate isomers—specifically the ring-substituted regioisomers ortho- , meta- , and para-methylphenethyl acetate —presents a classic analytical challenge in forensic profiling and fragrance chemistry.[1][2] Because these isomers possess identical molecular weights (
) and virtually indistinguishable mass spectral fragmentation patterns, mass spectrometry (MS) alone is insufficient for identification.[1][2]
This guide compares the chromatographic performance of non-polar (5%-phenyl-methylpolysiloxane) versus polar (polyethylene glycol) stationary phases.[1][2] It establishes a self-validating protocol using Linear Retention Indices (LRI) to achieve baseline resolution, ensuring data integrity for drug development and quality control professionals.
The Separation Challenge: Structural Basis
The core difficulty lies in the structural similarity of the isomers. The "methyl" substituent on the phenyl ring creates three distinct geometries that influence the molecule's interaction with the stationary phase.
Isomer
Structure
Boiling Point Trend
Polarity/Interaction
Ortho- (2-methyl)
Sterically hindered
Lowest (Shielded)
Reduced - interaction
Meta- (3-methyl)
Intermediate
Intermediate
Intermediate
Para- (4-methyl)
Linear/Exposed
Highest
Maximum surface area for interaction
Mass Spectral Equivalence
All three isomers yield a base peak at m/z 104 (styrene derivative) or m/z 43 (acetyl), with a molecular ion at m/z 178 .[1][2] Reliance on library matching scores will result in false positives.[1][2] Chromatographic resolution is the only reliable differentiation method.
Comparative Analysis: Stationary Phase Selection
The choice of column dictates the separation mechanism.[2] Below is a comparison of the two industry-standard phases.
Mechanism: Separation based primarily on vapor pressure and boiling point .[1][2]
Performance:
Elution Order: Typically Ortho
Meta Para .
Resolution: The ortho isomer often elutes significantly earlier due to the "ortho effect" (steric shielding reduces intermolecular forces).[2] Meta and para isomers are difficult to resolve and may co-elute as a single broad peak or "shoulder."[1][2]
Verdict: Excellent for general screening but often fails to separate m/p pairs.[1][2]
Mechanism: Separation based on dipole-dipole interactions and hydrogen bonding potential with the ester linkage.[1][2]
Performance:
Elution Order: Varies, but generally retains the more polarizable para isomer longer.[1][2]
Resolution: Superior for separating the meta and para pair.[2] The polar phase exploits slight differences in the electron density of the aromatic ring caused by the methyl position.
Verdict:Recommended for definitive identification of specific isomers.[1][2]
Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), this protocol utilizes a Linear Retention Index (LRI) system rather than absolute retention times.
Sample Preparation[1][2]
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (neutral fraction).[1][2]
Concentration: Nitrogen blow-down to dryness; reconstitute in 100
is the carbon number of the alkane eluting before, and is the alkane eluting after the analyte.
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Workflow
This diagram outlines the decision tree for analyzing isomeric mixtures, ensuring no step is overlooked.
Caption: Workflow for definitive identification of methylphenethyl acetate isomers using polarity-based column selection.
Diagram 2: Separation Mechanism (Sterics vs. Polarity)
Understanding why the peaks separate is crucial for troubleshooting.[2]
Caption: Mechanistic comparison showing why polar phases provide superior resolution for para-isomers.
Expected Results & Troubleshooting
Expected Chromatographic Profile (DB-Wax)
Peak 1 (Ortho): Elutes first. The methyl group shields the ester, reducing interaction with the polar phase.[2]
Peak 2 (Meta): Elutes second.
Peak 3 (Para): Elutes last. The linear geometry maximizes interaction.[2]
Troubleshooting Guide
Co-elution of Meta/Para: Decrease the temperature ramp to 3°C/min around the elution temperature (
).
Peak Tailing: Indicates active sites in the liner.[2] Replace the inlet liner with a deactivated, wool-packed liner.[1][2]
Retention Time Shift: Check for leaks or carrier gas flow instability. Recalibrate using the Alkane Standard (
).
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1][2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1][2] (Standard text for GC-MS optimization and column selection).
National Institute of Standards and Technology (NIST). (2023).[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general retention index data of phenethyl esters).[1][2]
Restek Corporation. (2022).[1][2] Guide to Stationary Phase Selection: GC Columns. Retrieved from [Link] (Authoritative source on phase polarity and interaction mechanisms).
Awad, T., et al. (2008).[1][2][3] "GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines." Journal of Chromatographic Science. (Demonstrates the difficulty of separating phenethyl regioisomers).
Comparison Guide: Validating Purity of 2-(2-Methylphenyl)ethyl Acetate via HPLC
Executive Summary In the analysis of fragrance ingredients and intermediate synthons like 2-(2-Methylphenyl)ethyl acetate (MPEA), Gas Chromatography (GC-FID) is the industry standard due to the molecule's volatility.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the analysis of fragrance ingredients and intermediate synthons like 2-(2-Methylphenyl)ethyl acetate (MPEA), Gas Chromatography (GC-FID) is the industry standard due to the molecule's volatility.[1] However, relying solely on GC creates a "blind spot" regarding thermally unstable impurities and non-volatile precursors.
This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method as a necessary orthogonal technique. While GC excels at routine throughput, HPLC is required for process validation , stability testing (detecting hydrolysis products), and analyzing reaction mixtures containing non-volatile salts or polar intermediates.
Part 1: The Analytical Challenge
2-(2-Methylphenyl)ethyl acetate (CAS: 103-82-2 analogue/derivative) presents specific challenges that dictate the analytical approach:
Chromophores: The molecule relies on the o-tolyl (methylbenzene) ring for UV detection.[1] It lacks extended conjugation, necessitating low-UV detection (210–220 nm), which increases susceptibility to solvent noise.[1]
Hydrolysis Risk: As an ester, MPEA is prone to hydrolysis, reverting to 2-methylphenethyl alcohol and acetic acid .[1] GC inlet temperatures (200°C+) can artificially induce this degradation, leading to false "impurity" results. HPLC, operating at ambient temperature, preserves the sample integrity.
Isomeric Complexity: Separation from its meta- and para- isomers requires high-efficiency stationary phases.[1]
Part 2: Comparative Analysis (HPLC vs. Alternatives)
The following matrix objectively compares the proposed HPLC method against the industry standard (GC-FID) and the structural definitive (qNMR).
Part 3: Experimental Protocol (The Validated System)
This protocol is designed to separate MPEA from its primary hydrolysis product (2-methylphenethyl alcohol) and the starting material (o-xylene derivatives).[1]
Chromatographic Conditions
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
Column: C18 (L1) End-capped,
, (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Rationale: A standard C18 provides sufficient hydrophobic interaction to retain the ester while eluting the more polar alcohol earlier.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.
Rationale: Acidic pH (~2.[1]5) suppresses the ionization of any acidic impurities (like acetic acid), preventing peak tailing and ensuring consistent retention.
The following diagrams illustrate the logical flow for method selection and the validation lifecycle.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting between GC and HPLC for MPEA analysis. HPLC is selected when thermal stability is or the matrix is non-volatile.
Validation Workflow
Figure 2: The lifecycle of the analytical method from development through routine application.
References
International Council for Harmonisation (ICH). (2023).[1][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[1] (Foundational text for Gradient Elution logic).
PubChem. (n.d.).[1] 2-Methylphenethyl alcohol (Precursor/Impurity Data).[1] National Library of Medicine.[1] [1]
Sigma-Aldrich. (n.d.).[1] Ethyl 2-(2-methylphenyl)acetate Product Specification.[1](Note: Representative link for chemical property verification).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Characterization of Synthesized 2-Methylphenethyl Acetate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Structural Integrity Mandate
In the synthesis of fragrance ingredients and pharmaceutical intermediates, 2-Methylphenethyl acetate (CAS: 103-45-7 analog; specifically ortho-isomer) presents a unique characterization challenge. Unlike its ubiquitous parent compound, phenethyl acetate, the ortho-methylated derivative requires precise spectroscopic discrimination to distinguish it from its structural isomers (meta- and para-methylphenethyl acetate) and starting materials.
This guide moves beyond basic spectral listing. It establishes a self-validating analytical protocol designed to confirm regiochemistry and purity. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we define the "fingerprint" necessary to validate the synthesized product against common impurities and isomers.
Synthesis Context & Impurity Profile
To interpret spectra accurately, one must understand the genesis of the sample.[1] 2-Methylphenethyl acetate is typically synthesized via the esterification of 2-methylphenethyl alcohol with acetic anhydride or acetic acid, often catalyzed by acids or lipases.[1]
Isomeric Impurities: 3-methyl (meta) or 4-methyl (para) isomers (often present if the starting toluene derivative was impure).
The following workflow outlines the critical control points where spectroscopic validation is mandatory.
Figure 1: Integrated Synthesis and Characterization Workflow. The "Spectroscopic Validation Gate" ensures no isomeric mixtures proceed to final formulation.
Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy: The Regiochemical Gold Standard
Proton NMR is the definitive tool for distinguishing the ortho-isomer from the para-isomer. The symmetry of the aromatic ring protons is the key differentiator.[2]
Experimental Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire at 300 MHz or higher.
Critical Distinction:
Ortho (Target): The aromatic region (7.1–7.2 ppm) appears as a complex 4-proton multiplet (ABCD system) due to the lack of symmetry caused by the ortho substituent.
Para (Alternative): The aromatic region displays a symmetric AA'BB' pattern (two distinct doublets) typical of p-substitution.
Expert Insight: The shift of the benzylic methylene (2.95 ppm vs 2.88 ppm) is subtle but reproducible. However, rely on the aromatic splitting pattern for definitive proof of the ortho structure.
B. Infrared (IR) Spectroscopy: The Fingerprint Check
While NMR confirms the skeleton, IR is superior for a rapid "fingerprint" assessment of the substitution pattern using the C-H out-of-plane (OOP) bending vibrations.[2]
Protocol: ATR (Attenuated Total Reflectance) on neat liquid.[1]
Key Regions:
1735–1745 cm⁻¹: Strong C=O stretch (Ester).[1] Confirms conversion from alcohol.
Fingerprint (700–900 cm⁻¹): The differentiator.[1]
Differentiation Logic:
Ortho-Substitution: Look for a single strong band in the 735–770 cm⁻¹ range.
Para-Substitution: Look for a strong band in the 800–860 cm⁻¹ range.[1]
Monosubstituted (Parent): Two strong bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹.
C. Mass Spectrometry (GC-MS): Fragmentation Analysis
MS is vital for purity analysis but less effective for isomer differentiation than NMR.[1] However, the fragmentation pattern confirms the "methylphenethyl" backbone.
Molecular Ion (M+): m/z 178 (Visible but often weak).[1]
Contrast with Parent: Phenethyl acetate (M+ 164) fragments to m/z 104 (Styrene) and m/z 91 (Tropylium).[1]
Diagnostic Rule: If the base peak is m/z 91 , you have the non-methylated parent impurity. If the base peak is m/z 105 , you have the methylated target.[1]
Decision Matrix for Isomer Discrimination
Use the following logic tree to interpret your combined spectral data.
Figure 2: Spectroscopic Decision Tree. A systematic approach to distinguishing the target ortho-isomer from its para-isomer and non-methylated parent.[2]
References
NIST Mass Spectrometry Data Center. "Acetic acid, 2-phenylethyl ester (Phenethyl acetate) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem. 1997, 62, 21, 7512–7515.[1] (Standard reference for solvent impurities in CDCl3). Link
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.
BenchChem. "A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes." (Differentiation of aromatic isomers). Link
ChemicalBook. "2-Methylphenethyl alcohol Synthesis and Spectral Data." (Precursor data for comparison). Link
Senior Application Scientist Note: The following protocol addresses the disposal of 2-(2-Methylphenyl)ethyl acetate (CAS: 22532-46-3). A common error in laboratory management is conflating this high-boiling flavor/fragra...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note:
The following protocol addresses the disposal of 2-(2-Methylphenyl)ethyl acetate (CAS: 22532-46-3). A common error in laboratory management is conflating this high-boiling flavor/fragrance ingredient with common volatile solvents like "Ethyl Acetate." This molecule is a combustible ester with a flash point significantly higher than standard organic solvents. The procedures below prioritize the prevention of drain clogging (due to water insolubility) and the mitigation of lingering odor contamination.
Chemical Profile & Hazard Identification
Before disposal, you must verify the exact identity of the substance to ensure regulatory compliance. This molecule is often referred to by its FEMA number in flavor research.
Proper segregation is the primary defense against cross-contamination and unexpected reactions in the waste stream.
Category:Non-Halogenated Organic Solvents.
Incompatibility: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (Sodium Hydroxide).
Mechanism:[3][4] Esters are susceptible to hydrolysis in basic conditions, which can generate heat and pressure in a closed waste container.
Odor Control: Due to its potent floral/honey odor, waste containers must be sealed with a vapor-tight lid (e.g., Teflon-lined caps) to prevent lab-wide olfactory fatigue.
Step-by-Step Disposal Procedures
Scenario A: Pure Chemical / Stock Disposal
Use this workflow for expired stock bottles or residual pure liquid.
Container Selection: Use a chemically compatible container (HDPE plastic or Amber Glass).
Transfer: Pour the liquid into the container. Do not fill >90% capacity to allow for thermal expansion.
Rinse: Triple-rinse the original stock bottle with a small volume of Ethanol or Acetone .
Why: The ester is insoluble in water.[5][6] Water rinsing will only smear the oily residue. An organic solvent is required to solubilize it.
Combine: Add the organic rinsate to the same waste container.
Use this for dilute solutions containing the chemical.
Segregation: Ensure the mixture does not contain halogenated solvents (Dichloromethane, Chloroform). If it does, it must go into the Halogenated Waste stream (more expensive destruction).
pH Check: If the waste stream is aqueous/organic (e.g., HPLC waste), ensure the pH is neutral (6–8).
Risk:[2][3][7] Acidic or basic waste streams can hydrolyze the ester over time, changing the chemical composition of the waste drum.
Consolidation: Pour into the "General Organic Waste" carboy (Satellite Accumulation Area).
Scenario C: Spill Cleanup (Small Scale < 500 mL)
Isolate: Remove ignition sources (though risk is low due to high flash point).
Absorb: Use Vermiculite or Clay-based absorbent .
Note: Do not use paper towels alone; the oily nature of the ester makes it difficult to wipe clean without smearing.
Clean Surface: Wipe the area with an ethanol-soaked cloth to remove the oily film and odor.
Disposal: Bag the absorbent material in a heavy-duty poly bag and tag as "Solid Chemical Waste" for incineration.
Operational Decision Logic (Visualized)
The following diagram outlines the decision-making process for disposing of 2-(2-Methylphenyl)ethyl acetate to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of 2-(2-Methylphenyl)ethyl acetate, prioritizing the separation of halogenated streams and the neutralization of reactive mixtures.
Regulatory Framework & Compliance
US EPA (RCRA):
This chemical is not P-listed or U-listed.
Characteristic Waste: Because the flash point is > 60°C (140°F), it does not meet the definition of Ignitable Waste (D001) under 40 CFR 261.21.
Best Practice: Despite the regulatory exemption for ignitability, most institutions manage this as "Non-RCRA Regulated Organic Waste" destined for fuel blending to ensure complete destruction and minimize environmental release.
DOT (Transport):
Not regulated as a hazardous material for ground transport in small quantities (non-bulk) due to high flash point.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946347, 2-(2-Methylphenyl)acetate. Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library - FEMA 3633. (Verifies identity as 2-Methylphenethyl acetate).[8][9]
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
Personal protective equipment for handling 2-(2-Methylphenyl)ethyl acetate
Topic: Personal protective equipment for handling 2-(2-Methylphenyl)ethyl acetate Audience: Researchers, scientists, and drug development professionals.[1] [1] Chemical Profile & Risk Assessment Identity: IUPAC Name: 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 2-(2-Methylphenyl)ethyl acetate
Audience: Researchers, scientists, and drug development professionals.[1]
Structural Analog for Safety Data: Phenethyl Acetate (CAS 103-45-7)[1][6][7]
Scientific Context:
This compound is a lipophilic ester used primarily in fragrance chemistry and organic synthesis.[1][4][8] While specific toxicological data for the ortho-methyl isomer (CAS 22532-46-3) is limited, its structural homology to Phenethyl Acetate dictates the safety protocol.[1][4][8] The addition of the methyl group on the phenyl ring increases lipophilicity, potentially enhancing skin absorption, but the primary hazards remain severe eye irritation and skin irritation .[1][4][8]
Contraindication: Do NOT use standard safety glasses. Fluid dynamics of esters allow them to wick around the frames of glasses via capillary action upon splashing.[1][4][8]
High-Risk Operations: If heating >60°C or pouring volumes >1L, add a Face Shield over goggles.[1][4][8]
B. Hand Protection (Permeation Dynamics)
Esters are excellent solvents that can swell and permeate standard nitrile rubber.[1][4][8]
Glove Material
Breakthrough Time
Usage Protocol
Standard Nitrile (4 mil)
< 10 Minutes
Splash Only. If contacted, remove immediately and wash hands.[1]
Thick Nitrile (8 mil)
~ 30 Minutes
Suitable for general handling and dispensing.[1][4][8]
Laminate (Silver Shield)
> 4 Hours
Mandatory for spill cleanup or immersion tasks.[1][4][8]
Latex
DO NOT USE
Poor resistance to organic esters; rapid degradation.[1][4][8]
C. Respiratory Protection
Ambient Temp: Fume hood is sufficient; no respirator required.[1][4][8]
Heated/Aerosolized: If working outside a hood (e.g., maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1][4][8]
Decision Logic: PPE Selection
Figure 1: Decision logic for selecting appropriate PPE based on operational scale and ventilation availability.
Inspect: Verify the bottle seal. Esters can hydrolyze to acetic acid and the parent alcohol (2-methylphenethyl alcohol) if exposed to moisture, changing the odor profile to "vinegar-like".[1][4][8]
Label: Mark the container with the date received and "Use Goggles" warning.
Phase 2: Dispensing & Synthesis
Engineering Control: Perform all transfers inside a certified chemical fume hood.
Technique:
Use a glass syringe or glass pipette.[1][4][8] Avoid polystyrene plastics, as esters can craze or dissolve them.[1][4][8]
Keep a "dry" absorbent pad (polypropylene) under the dispensing area.[1][4][8]
Heating: If the reaction requires reflux, ensure the condenser water flow is active before heating. The flash point is high, but the vapor density (heavier than air) allows accumulation in low spots.[1][4][8]
Liquid Waste: Dispose of in the Organic Solvent stream (Non-Halogenated).[1][4][8]
Solid Waste: Pipette tips and contaminated gloves must go into Hazardous Solid Waste , not regular trash, due to potential odor and environmental toxicity.[1][4][8]
Emergency Response Workflow
Scenario: You have spilled 100mL of 2-(2-Methylphenyl)ethyl acetate on the benchtop.
Figure 2: Immediate response workflow for laboratory spills.
First Aid Measures:
Eye Contact: Flush immediately for 15 minutes .[1][4][8] Time is critical to prevent corneal opacity.[1][4][8]
Skin Contact: Wash with soap and water .[1][4][8] Water alone is insufficient due to the compound's lipophilicity.[1][4][8]